molecular formula C12H12O4 B187845 Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-40-3

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

货号: B187845
CAS 编号: 7287-40-3
分子量: 220.22 g/mol
InChI 键: KSNVFCJUBJUTPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVFCJUBJUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223167
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-40-3
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7287-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-HYDROXY-2-METHYL-3-BENZOFURANCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX8M4JY4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis of ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a significant benzofuran derivative. Benzofuran motifs are integral to a wide array of medicinally important compounds and natural products, exhibiting a broad spectrum of pharmacological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Primary Synthesis Pathway: PIDA-Mediated Tandem Oxidative Coupling and Cyclization

A highly efficient and practical method for the synthesis of this compound involves a one-pot reaction using Phenyliodine(III) diacetate (PIDA) as an oxidant. This approach facilitates a tandem in situ oxidative coupling and cyclization of a β-dicarbonyl compound with a hydroquinone.[3][4]

Reaction Scheme

The overall reaction involves the treatment of hydroquinone and ethyl acetoacetate with PIDA in the presence of a zinc iodide catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions Hydroquinone Hydroquinone Reaction_Center + Hydroquinone->Reaction_Center EAA Ethyl Acetoacetate EAA->Reaction_Center PIDA PIDA PIDA->Reaction_Center ZnI2 ZnI2 ZnI2->Reaction_Center Solvent Chlorobenzene, 95 °C, 6h Solvent->Reaction_Center Product Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Reaction_Center->Product

Figure 1: Overall reaction scheme for the PIDA-mediated synthesis.
Proposed Reaction Mechanism

The reaction is proposed to proceed through a 1,4-Michael addition followed by intramolecular cyclization and aromatization.[3][4]

  • Oxidation and Tautomerization: Hydroquinone is oxidized in situ by PIDA to p-benzoquinone. Ethyl acetoacetate exists in equilibrium with its enol tautomer.

  • Michael Addition: The enol form of ethyl acetoacetate acts as a nucleophile and attacks the p-benzoquinone (Michael acceptor) to form a coupling intermediate.

  • Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final aromatic benzofuran product.

Mechanism_Pathway cluster_start Initiation cluster_main Core Reaction HQ Hydroquinone BQ p-Benzoquinone HQ->BQ Oxidation PIDA PIDA PIDA->BQ Intermediate_A Coupling Intermediate A (Michael Adduct) BQ->Intermediate_A EAA Ethyl Acetoacetate Enol Enol Tautomer EAA->Enol Tautomerization Enol->Intermediate_A 1,4-Michael Addition Intermediate_B Keto-Enol Tautomer B Intermediate_A->Intermediate_B Tautomerization Intermediate_C Cyclized Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization Product Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Intermediate_C->Product Aromatization (Dehydration)

Figure 2: Proposed mechanism for the PIDA-mediated synthesis.
Experimental Protocol

The following protocol is adapted from the work of Lin et al. (2022).[3][4]

Materials:

  • Hydroquinone (0.50 mmol)

  • Ethyl acetoacetate (1.00 mmol)

  • Zinc iodide (ZnI2) (0.25 mmol)

  • Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

  • Chlorobenzene (5 mL)

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI2 (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled and quenched with water.

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Quantitative Data

The PIDA-mediated synthesis demonstrates high efficiency for the target compound and its derivatives.

CompoundR GroupYield (%)Melting Point (°C)
This compound Methyl 88 136-137
Ethyl 5-hydroxy-2-propyl-1-benzofuran-3-carboxylatePropyl65105-106
Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylatePhenyl82154-155
Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate4-Methoxyphenyl95172-173
Data sourced from Lin et al. (2022)[3][4]

Alternative Synthesis Pathway: The Nenitzescu Reaction

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindoles, but it can also be adapted to produce 5-hydroxybenzofurans.[5][6] This reaction typically involves the condensation of a 1,4-benzoquinone with an enamine or a β-enaminone.

General Reaction Scheme

Nenitzescu_Pathway cluster_reactants Reactants cluster_conditions Conditions Benzoquinone 1,4-Benzoquinone Reaction_Center + Benzoquinone->Reaction_Center Enamine Ethyl β-aminocrotonate Enamine->Reaction_Center Solvent Solvent (e.g., AcOH, TFA) Solvent->Reaction_Center Heat Heat Heat->Reaction_Center Product Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Side_Product 5-Hydroxyindole (Side Product) Reaction_Center->Product Reaction_Center->Side_Product

Figure 3: Generalized Nenitzescu reaction for benzofuran synthesis.

The outcome of the Nenitzescu reaction, favoring either the benzofuran or indole product, can be influenced by the specific substrates, solvent, and the presence of Lewis acids.[5]

Conclusion

The synthesis of this compound is most efficiently achieved through a PIDA-mediated tandem oxidative coupling and cyclization reaction. This method offers high yields and a straightforward, one-pot procedure. While the Nenitzescu reaction presents a potential alternative, the PIDA-based protocol is currently the more documented and higher-yielding approach for this specific target molecule. This guide provides the necessary details for the replication and further investigation of these synthetic pathways in a research and development setting.

References

An In-depth Technical Guide on Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 7287-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 7287-40-3, is a member of the benzofuran family of heterocyclic compounds. Benzofurans are a significant class of organic molecules that are found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities.[1] Derivatives of the benzofuran scaffold have garnered considerable attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and literature sources.

PropertyValueSource(s)
CAS Number 7287-40-3[3][4]
Molecular Formula C₁₂H₁₂O₄[3][4]
Molecular Weight 220.22 g/mol [3]
IUPAC Name This compound[3]
Synonyms Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, 2-Methyl-3-carbethoxy-5-hydroxybenzofuran[3]
Appearance White solid[5]
Melting Point 136–137 °C[5]
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C[3]
InChIKey KSNVFCJUBJUTPF-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

A practical and scalable synthesis of this compound has been reported via a PIDA (phenyliodine diacetate)-mediated tandem in situ oxidative coupling and cyclization reaction.[5]

General Synthesis Procedure

The synthesis involves the reaction of a hydroquinone with a β-dicarbonyl compound in the presence of PIDA and a zinc iodide catalyst.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hydroquinone Hydroquinone PIDA PIDA BetaDicarbonyl Ethyl Acetoacetate Product Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate PIDA->Product 95 °C, 6h ZnI2 ZnI₂ Solvent Chlorobenzene

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the work of Lin et al. (2022).[5]

  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is stirred at 95 °C for 6 hours.

  • Upon completion of the reaction, the mixture is quenched with water.

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a white solid (Yield: 88%).[5]

Spectroscopic Data
Data Type Values
¹H NMR (400 MHz, DMSO-d₆) δ = 9.37 (s, 1H), 7.37 (d, J = 8.8 Hz, 1H), 7.28 (d, J = 2.6 Hz, 1H), 6.76 (dd, J = 8.8, 2.6 Hz, 1H), 4.33 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ = 163.7, 163.5, 154.1, 147.0, 126.4, 112.8, 111.1, 108.1, 106.0, 59.9, 14.1 (2C)
HRMS (EI) m/z [M]⁺ calcd for C₁₂H₁₂O₄: 220.0736; found: 220.0733

(Source: Lin et al., 2022)[5]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in peer-reviewed literature, the broader class of 5-hydroxybenzofuran derivatives has demonstrated a range of biological activities.

Anticancer and Cytotoxic Potential

Benzofuran derivatives are recognized for their potential as anticancer agents.[6][7] Studies on related compounds have shown cytotoxic activity against various cancer cell lines. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have exhibited significant cytotoxicity against human cancer cell lines, including colon, liver, and lung cancer cells.[8] Another study reported that a nitrated benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, showed good cytotoxic activity against the HCT 116 colon cancer cell line with an IC₅₀ of 8.5 μg/mL.[8]

A commercial supplier has claimed that this compound is a novel photocurrent sensitizer effective in the treatment of prostate cancer cells; however, these claims have not yet been substantiated in peer-reviewed scientific literature.

Antimicrobial Activity

The benzofuran scaffold is a key component in many compounds with antimicrobial properties.[1] Various derivatives have shown activity against a range of bacteria and fungi.[9][10] For example, some 5-hydroxybenzofuran derivatives have been reported as potent antifungal agents.[1]

mTOR Signaling Inhibition

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. Benzofuran derivatives have been investigated as potential inhibitors of this pathway. While direct evidence for the interaction of this compound with the mTOR pathway is not available, the general class of benzofurans has been identified as a promising scaffold for the development of mTOR inhibitors.

mTOR_Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 Potential Inhibition

References

The Diverse Biological Activities of Benzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core scaffold in a multitude of natural and synthetic molecules. The versatility of the benzofuran nucleus has made its derivatives a focal point in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), arrest of the cell cycle at various phases, and the inhibition of critical signaling pathways that are essential for tumor progression and survival.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several benzofuran derivatives against a range of cancer cell lines.

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)
Halogenated BenzofuransCompound with bromine at the 3-positionK562 (Leukemia)5
Compound with bromine at the 3-positionHL60 (Leukemia)0.1
Benzofuran-Chalcone HybridsCompound 33dA-375 (Melanoma)4.15
Compound 33dMCF-7 (Breast)3.22
Compound 33dA-549 (Lung)2.74
Compound 4gHCC1806 (Breast)5.93
Compound 4gHeLa (Cervical)5.61
Compound 4nHeLa (Cervical)3.18
3-AmidobenzofuransCompound 28gMDA-MB-231 (Breast)3.01
Compound 28gHCT-116 (Colon)5.20
Oxindole-Benzofuran HybridsCompound 22dMCF-7 (Breast)3.41
Compound 22fMCF-7 (Breast)2.27
Benzofuran-based Oxadiazole ConjugatesBromo-derivative 14cHCT-116 (Colon)3.27
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung)0.12
Hybrid 16SGC7901 (Gastric)2.75
Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death. Some derivatives have been shown to target the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[3] By inhibiting this pathway, these compounds can trigger mitochondrial-mediated apoptosis.[3] The diagram below illustrates a generalized workflow for assessing the anticancer activity of benzofuran derivatives, from initial cytotoxicity screening to the investigation of the apoptotic pathway.

Experimental Workflow for Anticancer Activity Assessment A Cell Culture (e.g., MCF-7, HeLa, A549) B Treatment with Benzofuran Derivatives (Varying Concentrations) A->B C MTT Assay for Cell Viability (IC50 Determination) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot Analysis (Apoptosis-Related Proteins) B->E F G2/M Phase Arrest D->F G Induction of Apoptosis E->G

Caption: Workflow for evaluating the anticancer properties of benzofuran derivatives.

The apoptotic cascade initiated by some benzofuran derivatives involves the regulation of key proteins. For instance, some compounds lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[6]

Benzofuran-Induced Apoptosis Signaling Pathway cluster_0 Benzofuran Derivative Benzofuran Benzofuran PI3K PI3K Benzofuran->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Benzofuran->Bcl2 Bax Bax (Pro-apoptotic) Activation Benzofuran->Bax Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Bcl2 Regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR pathway inhibition and apoptosis induction by benzofurans.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Benzofuran derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The structural modifications on the benzofuran ring system play a crucial role in determining the potency and spectrum of their antimicrobial action.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for selected benzofuran derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5
Staphylococcus aureus12.5
Escherichia coli25
Aza-benzofuran (Compound 2)Staphylococcus aureus25
Oxa-benzofuran (Compound 5)Penicillium italicum12.5
Oxa-benzofuran (Compound 6)Penicillium italicum12.5-25
Colletotrichum musae12.5-25
Benzofuran KetoximeStaphylococcus aureus0.039
Candida albicans0.625-2.5
Benzofuran Amide (6a, 6b, 6f)Bacillus subtilis6.25
Staphylococcus aureus6.25
Escherichia coli6.25
Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to screen for antimicrobial activity.

Materials:

  • Bacterial or fungal cultures

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Benzofuran derivative solutions (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Inoculate the agar plates uniformly with the test microorganism using a sterile swab.

  • Well Creation: Aseptically punch wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the benzofuran derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.[9]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound/DerivativeCell LineAssayIC50 (µM)
Aza-benzofuran (Compound 1)RAW 264.7NO Inhibition17.3
Aza-benzofuran (Compound 4)RAW 264.7NO Inhibition16.5
Piperazine/benzofuran hybrid (5d)RAW 264.7NO Inhibition52.23
Fluorinated Benzofuran (Compound 2)MacrophagesPGE2 Inhibition1.92
Fluorinated Benzofuran (Compound 3)MacrophagesPGE2 Inhibition1.48
Fluorinated Benzofuran (Compound 2)MacrophagesIL-6 Inhibition1.2
Fluorinated Benzofuran (Compound 3)MacrophagesIL-6 Inhibition9.04
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10][11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Certain benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.[11][12]

Inhibition of NF-κB and MAPK Pathways by Benzofurans cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) ERK->ProInflammatory JNK->ProInflammatory p38->ProInflammatory IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->ProInflammatory Induces Benzofuran Benzofuran Derivative Benzofuran->ERK Inhibits Benzofuran->JNK Inhibits Benzofuran->p38 Inhibits Benzofuran->IKK Inhibits

Caption: Benzofuran derivatives inhibit inflammatory responses via MAPK and NF-κB pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzofuran derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the benzofuran derivative, vehicle (control), or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, acting as free radical scavengers.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/DerivativeAssayIC50 (µM)
Benzofuran compound 59DPPH96.7 ± 8.9
Benzofuran-2-carboxamide derivative 65DPPH23.5% inhibition at 100 µM
1,3-Benzofuran derivative 61DPPHEC50: 8.57 mM
1,3-Benzofuran derivative 62DPPHEC50: 9.72 mM
1,3-Benzofuran derivative 63DPPHEC50: 8.27 mM
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for determining the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Benzofuran derivative solutions (at various concentrations in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add a specific volume of the benzofuran derivative solution or positive control to a defined volume of the DPPH solution. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

The benzofuran scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. The anticancer, antimicrobial, anti-inflammatory, and antioxidant properties highlighted in this guide underscore the therapeutic potential of this class of compounds. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of benzofuran derivatives in the quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action will continue to drive the development of next-generation benzofuran-based drugs.

References

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a notable member of the benzofuran family, has emerged as a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a novel photocurrent sensitizer in cancer therapy and its utility in solar cell technology. This document synthesizes available data, details experimental protocols, and visualizes key processes to serve as a valuable resource for professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a solid, white compound with a melting point of 136-137 °C.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 7287-40-3[3]
Molecular Formula C₁₂H₁₂O₄[3][4]
Molecular Weight 220.23 g/mol [3][4]
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C[3][4]
Flash Point 137 °C[4]
Appearance White solid[1][2]
Melting Point 136-137 °C[1][2]

Synthesis

A practical and scalable method for the synthesis of this compound has been developed, achieving a high yield. The synthesis involves a PIDA (phenyliodine(III) diacetate)-mediated tandem oxidative-cyclization reaction.[1][2]

Experimental Protocol: Synthesis

Materials:

  • Hydroquinone (1)

  • Ethyl acetoacetate (2)

  • Zinc Iodide (ZnI₂)

  • Phenyliodine(III) diacetate (PIDA)

  • Chlorobenzene

Procedure:

  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is prepared.[1][2]

  • The mixture is stirred at 95 °C for 6 hours.[1][2]

  • Upon completion of the reaction, the mixture is quenched with water.[1][2]

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under a vacuum.[1][2]

  • The crude product is then purified by column chromatography on silica gel to obtain this compound.[1][2]

This method has been reported to yield the final product at 88%.[1][2]

Proposed Reaction Mechanism

The synthesis is proposed to proceed through a tandem in situ oxidative coupling and cyclization. Initially, an intermediate formed from the hydroquinone reacts with the tautomer of the β-dicarbonyl precursor via a 1,4-Michael addition. This is followed by intramolecular cyclization and subsequent aromatization to yield the final benzofuran product.[2]

Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Hydroquinone Hydroquinone Oxidation Oxidation Hydroquinone->Oxidation PIDA Ethyl_acetoacetate Ethyl_acetoacetate Michael_Addition Michael_Addition Ethyl_acetoacetate->Michael_Addition Oxidation->Michael_Addition Intermediate Cyclization Cyclization Michael_Addition->Cyclization Coupling Intermediate Aromatization Aromatization Cyclization->Aromatization EHMBFC Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Aromatization->EHMBFC

Proposed synthesis mechanism for this compound.

Biological Activity and Applications

This compound has demonstrated promising biological activities, primarily as a photocurrent sensitizer for cancer treatment and in relation to DNA glycosylases.

Photocurrent Sensitizer for Cancer Therapy

This compound is described as a novel photocurrent sensitizer that has shown effectiveness in the treatment of prostate cancer cells.[4] As a photosensitizer, it can be activated by light to produce reactive oxygen species (ROS), which are toxic to cancer cells. This forms the basis of photodynamic therapy (PDT).

Quantum Efficiency: The quantum efficiency of this compound has been determined to be greater than 0.5%. This efficiency can be enhanced by the addition of ruthenium nanoparticles as a catalyst.[4]

PDT_Mechanism EHMBFC Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate (Ground State) EHMBFC_Excited Excited State EHMBFC EHMBFC->EHMBFC_Excited Light Activation (e.g., Laser) EHMBFC_Excited->EHMBFC Fluorescence/ Phosphorescence ROS Reactive Oxygen Species (¹O₂) EHMBFC_Excited->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cancer_Cell Prostate Cancer Cell ROS->Cancer_Cell Oxidative Stress Cell_Death Apoptosis/Necrosis Cancer_Cell->Cell_Death

General mechanism of photodynamic therapy using a photosensitizer.
Interaction with DNA Glycosylases

This compound is capable of inducing demethylation reactions with DNA glycosylases and polymerases.[4] DNA glycosylases are enzymes involved in the base excision repair pathway, which is crucial for repairing damaged DNA. The ability to modulate the activity of these enzymes suggests a potential role in epigenetic regulation and as a target for cancer therapy.

DNA_Glycosylase_Interaction EHMBFC Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate DNA_Glycosylase DNA Glycosylase EHMBFC->DNA_Glycosylase Induces/Modulates Methylated_DNA Methylated DNA DNA_Glycosylase->Methylated_DNA Recognizes and binds Demethylated_DNA Demethylated DNA Methylated_DNA->Demethylated_DNA Demethylation Base_Excision_Repair Base Excision Repair Pathway Demethylated_DNA->Base_Excision_Repair

Logical relationship of EHMBFC's interaction with DNA glycosylase.

Application in Solar Cell Technology

Beyond its biomedical applications, this compound is also utilized in solar cell technology. It can generate charge carriers from visible light and function as an electron donor or acceptor in organic semiconductors, making it a candidate material for organic photovoltaic (OPV) devices.[4]

Experimental Protocols for Biological Assays

Cytotoxicity Assay in Prostate Cancer Cells (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Prostate cancer cell line (e.g., PC-3, LNCaP, DU-145)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

DNA Glycosylase Activity Assay (Fluorescence-based)

This generalized protocol can be used to screen for inhibitors of DNA glycosylase activity.

Materials:

  • Purified DNA glycosylase (e.g., human uracil-DNA glycosylase, UNG2)

  • Fluorescently labeled DNA oligonucleotide substrate containing the target base (e.g., uracil) and a quencher.

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, the fluorescent DNA substrate, and varying concentrations of the test compound (this compound).

  • Enzyme Addition: Initiate the reaction by adding the purified DNA glycosylase to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals. The cleavage of the target base by the glycosylase leads to a conformational change in the oligonucleotide, separating the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Assay_Workflows cluster_pdt Photodynamic Therapy Workflow cluster_dna DNA Glycosylase Inhibition Assay Workflow A1 Seed Prostate Cancer Cells A2 Incubate with EHMBFC A1->A2 A3 Irradiate with Light A2->A3 A4 Assess Cell Viability (e.g., MTT Assay) A3->A4 B1 Prepare Assay Mix: Fluorescent DNA Substrate + EHMBFC B2 Add DNA Glycosylase B1->B2 B3 Incubate at 37°C B2->B3 B4 Measure Fluorescence (Determine IC50) B3->B4

Generalized experimental workflows for biological assays.

Future Perspectives

This compound stands as a promising molecule with diverse applications. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of photodynamic therapy and its interaction with DNA repair enzymes. In-depth studies to determine its efficacy and safety in preclinical models are essential for its potential translation into clinical applications. In the field of materials science, optimization of its properties for enhanced performance in organic solar cells could lead to more efficient and cost-effective renewable energy technologies. The synthesis of new derivatives based on this scaffold may also yield compounds with improved biological activity or material properties.

References

An In-Depth Technical Guide to the Discovery and History of 5-Hydroxybenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxybenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds of significant medicinal interest. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It traces the evolution of synthetic methodologies, from early classical reactions to modern catalytic strategies, and presents a detailed account of the exploration of their diverse biological activities. This document includes structured tables of quantitative biological data, detailed experimental protocols for key syntheses, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Discovery and Historical Synthesis

The history of 5-hydroxybenzofurans is intrinsically linked to the broader development of benzofuran chemistry. While the parent benzofuran ring was first synthesized by W. H. Perkin in 1870, the specific timeline for the initial isolation or synthesis of 5-hydroxybenzofuran is less definitively documented in readily available literature. Early synthetic endeavors in the late 19th and early 20th centuries focused on the construction of the core benzofuran structure, often starting from coumarin precursors through reactions like the Perkin rearrangement.

One of the classical approaches to hydroxylated benzofurans involves the Pechmann condensation , a reaction primarily used for coumarin synthesis but adaptable for benzofurans. This method typically involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of 5-hydroxybenzofuran derivatives, hydroquinone or its mono-ethers serve as the phenolic starting material.

A significant advancement in the synthesis of 5-hydroxybenzofurans came with the application of reactions involving p-benzoquinone. A common strategy involves the Michael addition of a nucleophile, such as a β-dicarbonyl compound, to p-benzoquinone, followed by an intramolecular cyclization and dehydration to form the benzofuran ring. This approach has been refined over the years, with various catalysts and reaction conditions being employed to improve yields and substrate scope.

More contemporary methods have focused on efficiency and atom economy. A notable example is the phenyliodonium diacetate (PIDA)-mediated oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. This one-pot reaction provides direct access to a wide range of substituted 5-hydroxybenzofurans in high yields.

Another synthetic route involves the initial preparation of a 5-methoxybenzofuran derivative, which can then be demethylated to yield the desired 5-hydroxybenzofuran. This strategy often begins with a suitably substituted benzene derivative, such as 4-methoxyphenol, and proceeds through a series of steps to construct the furan ring.

Key Synthetic Methodologies and Experimental Protocols

Classical Synthesis via Michael Addition and Cyclization

This method relies on the reaction of p-benzoquinone with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-hydroxybenzofuran-3-carboxylate

  • Reaction Setup: To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., piperidine).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Modern Synthesis via PIDA-Mediated Oxidative Coupling and Cyclization

This efficient one-pot method utilizes an oxidant to directly couple a hydroquinone with a β-dicarbonyl compound.[1]

Experimental Protocol: General Procedure for the Synthesis of Substituted 5-Hydroxybenzofurans [1]

  • Reaction Setup: In a round-bottom flask, combine the hydroquinone (1.0 eq), the β-dicarbonyl compound (2.0 eq), and a catalytic amount of zinc iodide (ZnI₂, 0.5 eq).[1]

  • Solvent and Oxidant Addition: Add chlorobenzene as the solvent, followed by the addition of phenyliodonium diacetate (PIDA, 1.1 eq).[1]

  • Reaction Conditions: Stir the mixture at 95 °C for 6 hours.[1] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, quench the mixture with water. Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.[1]

Synthesis via Demethylation of a 5-Methoxybenzofuran Precursor

This approach involves the synthesis of a more stable methoxy-substituted benzofuran followed by a final deprotection step.

Experimental Protocol: Synthesis of 5-Hydroxybenzofuran

  • Step 1: Synthesis of 5-Methoxybenzofuran: A multi-step synthesis starting from 4-methoxyphenol can be employed. A common route involves the reaction with an α-halo ketone followed by intramolecular cyclization.

  • Step 2: Demethylation: To a solution of 5-methoxybenzofuran in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction carefully with methanol and water. Extract the product with an organic solvent, dry, and purify by chromatography to yield 5-hydroxybenzofuran.

Biological Activities and Quantitative Data

5-Hydroxybenzofuran derivatives have been the subject of extensive research due to their wide range of biological activities. These include anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties. The hydroxyl group at the 5-position is often crucial for activity, participating in hydrogen bonding interactions with biological targets.

Anticancer Activity

Numerous 5-hydroxybenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as the mTOR pathway.[2][3]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[2]
Halogenated Benzofuran (Compound 1)HL-60 (Leukemia)0.1[4]
Halogenated Benzofuran (Compound 1)K562 (Leukemia)5[4]
Benzofuran-Piperazine HybridA549 (Lung)0.12[5]
Benzofuran-Piperazine HybridSGC7901 (Gastric)2.75[5]
Anti-inflammatory Activity

The anti-inflammatory properties of 5-hydroxybenzofurans are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways.[6][7]

Compound/DerivativeAssayCell LineIC₅₀ (µM)Reference(s)
Aza-benzofuran (Compound 1)NO InhibitionRAW 264.717.31[8]
Aza-benzofuran (Compound 3)NO InhibitionRAW 264.716.5[8]
Piperazine/benzofuran hybrid (5d)NO InhibitionRAW 264.752.23[9]
Antimicrobial Activity

5-Hydroxybenzofuran derivatives have shown promising activity against a range of bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[8]
Aza-benzofuran (Compound 1)Escherichia coli25[8]
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5[8]
Aza-benzofuran (Compound 2)Staphylococcus aureus25[8]
Aza-benzofuran (Compound 5)Penicillium italicum12.5[8]
Aza-benzofuran (Compound 5)Colletotrichum musae12.5-25[8]
Aza-benzofuran (Compound 6)Penicillium italicum12.5[8]
Aza-benzofuran (Compound 6)Colletotrichum musae12.5-25[8]
Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH radical scavenging assay.

Compound/DerivativeAssayEC₅₀ (µM)Reference(s)
Flavan-Benzofuran (Compound 3)DPPH10.85[10]
Flavan-Benzofuran (Compound 5)DPPH12.31[10]
Flavan-Benzofuran (Compound 3)ABTS0.88[10]
Flavan-Benzofuran (Compound 7)ABTS0.89[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5-hydroxybenzofuran derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Inhibition of Inflammatory Pathways (NF-κB and MAPK)

5-Hydroxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[6][7][9] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates MAPK->Pro-inflammatory Genes activates transcription factors 5-Hydroxybenzofuran 5-Hydroxybenzofuran 5-Hydroxybenzofuran->IKK inhibits 5-Hydroxybenzofuran->MAPKKK inhibits

Inhibition of NF-κB and MAPK signaling pathways by 5-hydroxybenzofurans.

Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of mTOR signaling, making them attractive candidates for anticancer drug development.[2][3][11][12]

mTOR_Inhibition cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt activates Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation promotes 5-Hydroxybenzofuran Derivative 5-Hydroxybenzofuran Derivative 5-Hydroxybenzofuran Derivative->mTORC1 inhibits

Inhibition of the mTOR signaling pathway by 5-hydroxybenzofuran derivatives.

Conclusion

The journey of 5-hydroxybenzofurans, from their early, often challenging, syntheses to the development of highly efficient and versatile modern methodologies, highlights their enduring importance in medicinal chemistry. The broad spectrum of biological activities, underpinned by their interactions with key cellular signaling pathways, continues to inspire the design and synthesis of novel derivatives with therapeutic potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest for new and improved therapies based on the 5-hydroxybenzofuran scaffold. The structured data, detailed protocols, and pathway visualizations presented herein are intended to facilitate further research and innovation in this exciting field.

References

Potential Therapeutic Effects of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are known to exhibit a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and potential therapeutic effects of this compound, drawing upon available data for the compound and its structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol , is a solid at room temperature.[1] Its structure consists of a fused benzene and furan ring system, which is the core of the benzofuran scaffold.

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₄[1]
Molecular Weight220.22 g/mol [1]
IUPAC NameThis compound[1]
CAS Number7287-40-3[1]

Synthesis

The synthesis of this compound and its derivatives has been described in the scientific literature. A general synthetic pathway is outlined below.

Synthesis of this compound start Starting Materials intermediate Reaction Intermediate start->intermediate Reaction Conditions product This compound intermediate->product Final Step

Caption: General synthesis workflow.

Potential Therapeutic Applications

While extensive therapeutic studies specifically on this compound are limited, the broader class of benzofuran derivatives has demonstrated significant potential in several therapeutic areas. The following sections explore these potential applications, supported by data from related compounds.

Anticancer Activity

Numerous benzofuran derivatives have been investigated for their anticancer properties.[2][3][4] These compounds have shown cytotoxicity against a variety of cancer cell lines, suggesting that this compound may also possess similar activity.

One notable finding suggests that this compound (referred to as EHMBFC) acts as a novel photocurrent sensitizer and has been shown to be effective in the treatment of prostate cancer cells.[5] This compound is reported to induce demethylation reactions with DNA glycosylases and polymerases.[5] This points towards a potential application in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[6][7]

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzofuran derivative 12SiHa (cervical cancer)1.10[2]
Benzofuran derivative 12HeLa (cervical cancer)1.06[2]
Benzofuran hybrid 13bMCF-7 (breast cancer)1.875[2]
Benzofuran hybrid 13gMCF-7 (breast cancer)1.287[2]
3-methylbenzofuran derivative 16bA549 (lung cancer)1.48[2]
3-amidobenzofuran derivative 28gMDA-MB-231 (breast cancer)3.01[2]
3-amidobenzofuran derivative 28gHCT-116 (colon carcinoma)5.20[2]
Benzofuran-based oxadiazole 14cHCT116 (colon cancer)3.27[2]
Anti-inflammatory Activity

Benzofuran derivatives have also been explored for their anti-inflammatory properties.[3][8] Some compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[8] This suggests that this compound could be a candidate for development as an anti-inflammatory agent.

Quantitative Data for Related Benzofuran Derivatives (Anti-inflammatory Activity)

CompoundAssayIC₅₀ (µM)Reference
Benzofuran derivative 1Nitric Oxide Inhibition17.3[8]
Benzofuran derivative 4Nitric Oxide Inhibition16.5[8]
Antimicrobial Activity

The benzofuran scaffold is present in many compounds with antimicrobial activity.[8][9] Studies on various derivatives have shown efficacy against both bacteria and fungi. The introduction of specific substituents on the benzofuran ring appears to be crucial for this activity.[3]

Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity)

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimurium12.5[8]
Benzofuran derivative 1Staphylococcus aureus12.5[8]
Benzofuran derivative 6Penicillium italicum12.5[8]
Benzofuran derivative 6Colletotrichum musae12.5-25[8]

Proposed Mechanisms of Action

Based on studies of related benzofuran compounds, several signaling pathways are implicated in their therapeutic effects.

Proposed Anticancer Signaling Pathway Benzofuran Benzofuran Derivative CDK2 CDK2 Inhibition Benzofuran->CDK2 CellCycleArrest Cell Cycle Arrest (G2/M) CDK2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanism.

For anti-inflammatory actions, the NF-κB and MAPK signaling pathways are potential targets.

Proposed Anti-inflammatory Signaling Pathway Benzofuran Benzofuran Derivative NFkB_MAPK NF-κB and MAPK Signaling Pathways Benzofuran->NFkB_MAPK InflammatoryMediators Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB_MAPK->InflammatoryMediators

Caption: Potential anti-inflammatory mechanism.

Experimental Protocols

The following are general methodologies that can be employed to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[8] The IC₅₀ value is then calculated.

MTT Assay Workflow A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizer D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT assay experimental workflow.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.[8]

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.[8]

  • Incubation: The plates are incubated for a set period to allow for NO production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.

Conclusion

This compound belongs to a class of compounds with demonstrated therapeutic potential. While direct and extensive research on this specific molecule is still emerging, the available information, particularly its role as a photocurrent sensitizer in prostate cancer cells, is promising. Furthermore, the well-documented anticancer, anti-inflammatory, and antimicrobial activities of structurally related benzofuran derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent. The experimental protocols and proposed mechanisms of action outlined in this guide provide a framework for future research and development efforts in this area.

References

Spectroscopic and Structural Elucidation of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a benzofuran derivative of interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties, along with the experimental protocols used for their acquisition. This guide is intended to serve as a key reference for researchers in compound verification, quality control, and further developmental studies.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

  • CAS Number: 7287-40-3[1]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data acquired for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.37s-1HAr-OH
7.37d8.81HAr-H (H-7)
7.28d2.61HAr-H (H-4)
6.76dd8.8, 2.61HAr-H (H-6)
4.33q7.12H-O-CH₂-CH₃
2.69s-3HAr-CH₃
1.37t7.13H-O-CH₂-CH₃

Data sourced from Lin et al., 2022.[2]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded at 101 MHz in DMSO-d₆. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ, ppm)Assignment
163.7C=O (Ester)
163.5C-2 (Benzofuran)
154.1C-5 (Benzofuran, C-OH)
147.0C-7a (Benzofuran)
126.4C-3a (Benzofuran)
112.8C-7 (Benzofuran)
111.1C-4 (Benzofuran)
108.1C-6 (Benzofuran)
106.0C-3 (Benzofuran)
59.9-O-CH₂-CH₃
14.1Ar-CH₃ & -O-CH₂-CH₃ (Overlapping signals)

Data sourced from Lin et al., 2022.[2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was performed using the electron ionization (EI) technique.

ParameterValue
Ionization ModeEI
Calculated m/z [M]⁺220.0736
Found m/z [M]⁺220.0733

Data sourced from Lin et al., 2022.[2]

Infrared (IR) Spectroscopy Data
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H StretchPhenol
3000-2850C-H StretchAlkyl (CH₃, CH₂)
~1700C=O Stretchα,β-Unsaturated Ester
1620-1580C=C StretchAromatic Ring
~1250C-O StretchEster, Aryl Ether
~1100C-O StretchEster

Experimental Protocols & Workflow

The reliable acquisition of spectroscopic data is contingent on meticulous experimental execution. The following are detailed protocols representative of the methods used to obtain the data presented.

General Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of an organic compound like this compound involves a sequence of spectroscopic analyses, each providing unique structural information that, when combined, confirms the compound's identity and purity.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Connectivity & Environment MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Data_Integration Data Integration IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Final Elucidation

Caption: Workflow for the spectroscopic characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified solid compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The solution was filtered into a 5 mm NMR tube.

  • Instrument: A 400 MHz NMR spectrometer was used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired. Chemical shifts were referenced internally to the residual solvent signal.

  • ¹³C NMR Acquisition: Carbon spectra were acquired at 101 MHz, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positive ion (molecular ion, [M]⁺).[3][4]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio.

  • Detection: A high-resolution detector was used to determine the m/z ratio with high precision, allowing for the determination of the elemental formula.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

  • Deposition: One or two drops of the resulting solution are placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[5]

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

  • Data Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum of absorbance or transmittance versus wavenumber.

References

Technical Guide: Solubility and Stability of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data, predicted properties, and detailed experimental protocols for assessing the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₁₂O₄PubChem
Molecular Weight 220.22 g/mol PubChem
Appearance White solidSynlett
Melting Point 136-137 °CSynlett[8]
CAS Number 7287-40-3PubChem, Sigma-Aldrich[9]

Solubility Profile

A qualitative prediction of solubility in common laboratory solvents is provided below. It is imperative that these predictions are confirmed by experimental determination.

SolventPredicted SolubilityRationale
Water LowThe hydrophobic benzofuran core is expected to dominate, leading to poor aqueous solubility.
Phosphate-Buffered Saline (PBS) LowSimilar to water, solubility is expected to be limited.
Ethanol Moderately SolubleThe ethyl ester and hydroxyl groups should facilitate solubility.
Methanol SolubleSimilar to ethanol, good solubility is anticipated.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent, expected to readily dissolve the compound.
Dichloromethane (DCM) SolubleThe nonpolar characteristics of the benzofuran ring suggest good solubility.
Acetone SolubleA polar aprotic solvent that should be effective in dissolving the compound.
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[10][11][12]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[10][11]

  • Precipitation Detection: Determine the solubility limit by identifying the concentration at which precipitation occurs. This can be done using various methods such as:

    • Nephelometry: Measures light scattering caused by insoluble particles.[10]

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[10][13]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.[13][14]

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.[13][15][16][17]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS at different pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.[16][17] The analysis should be performed in triplicate.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19][20][21][22]

Proposed Stability Study Design

A comprehensive stability study should evaluate the impact of temperature, humidity, and light on the compound. Forced degradation studies are also essential to identify potential degradation products and establish stability-indicating analytical methods.[23][24][25][26][27]

Study TypeConditionsDurationParameters to be Monitored
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsAppearance, Assay, Purity, Degradation Products
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsAppearance, Assay, Purity, Degradation Products
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsAppearance, Assay, Purity, Degradation Products
Photostability ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)As per ICH Q1BAppearance, Assay, Purity, Photodegradation Products
Forced Degradation Acidic, basic, oxidative, thermal, and photolytic stressVariesIdentification of major degradation products, establishment of degradation pathways
Experimental Protocols for Stability Testing

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[23][24][26][27]

Methodology:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the compound in solution and as a solid to UV and visible light as per ICH Q1B guidelines.[28][29][30][31][32]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

These studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[18][19][20]

Methodology:

  • Sample Storage: Store a sufficient quantity of the compound in controlled environment chambers at the conditions specified in the stability study design.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: Analyze the samples for key quality attributes, including appearance, assay (potency), purity, and the presence of any degradation products using a validated stability-indicating analytical method.

Analytical Methods for Quantification

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of benzofuran derivatives.[33]

HPLC-UV Method
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) of the compound. The λmax for benzofuran derivatives is typically in the range of 280-350 nm.[34]

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways for this compound have not been elucidated, the broader class of benzofuran derivatives has been shown to modulate various signaling pathways implicated in disease. For instance, some benzofurans exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[1]

Visualizations

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound kinetic Kinetic Solubility Assay sol_start->kinetic High-throughput screening thermo Thermodynamic Solubility Assay sol_start->thermo Equilibrium measurement sol_data Quantitative Solubility Data kinetic->sol_data thermo->sol_data stab_start Start: Compound forced_deg Forced Degradation Studies stab_start->forced_deg analytical_method Develop Stability-Indicating Method forced_deg->analytical_method long_term Long-term & Accelerated Studies stab_data Stability Profile & Degradation Pathways long_term->stab_data analytical_method->long_term

Caption: Experimental workflow for solubility and stability testing.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk_cascade MAPK Cascade (p38, JNK, ERK) receptor->mapk_cascade ikb IκBα receptor->ikb activates IKK compound Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate compound->mapk_cascade Inhibits (?) compound->ikb Inhibits degradation (?) ap1 AP-1 mapk_cascade->ap1 nucleus Nucleus ap1->nucleus nfkb NF-κB ikb->nfkb releases nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->gene_expression Transcription inflammation Inflammatory Response gene_expression->inflammation

Caption: Plausible anti-inflammatory signaling pathway modulation.

Conclusion

This technical guide outlines the critical importance of determining the solubility and stability of this compound for its potential development as a pharmaceutical agent. While specific experimental data for this compound is limited, this guide provides a framework of predicted properties and detailed, standardized protocols for their experimental determination. The provided workflows and potential signaling pathway information serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other novel benzofuran derivatives. Rigorous adherence to these experimental methodologies will ensure the generation of high-quality, reliable data essential for advancing promising compounds through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate via Oxidative Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a valuable scaffold in medicinal chemistry and drug discovery. The highlighted methodology utilizes a tandem in situ oxidative coupling and cyclization reaction, offering an efficient route to this and other 5-hydroxybenzofuran derivatives.

Introduction

5-Hydroxybenzofurans are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. Traditional synthetic routes to these molecules can be lengthy or require harsh conditions. The protocol detailed below describes a modern approach using a Phenyliodine(III) diacetate (PIDA)-mediated oxidation, followed by a zinc iodide-catalyzed coupling and cyclization of a β-dicarbonyl compound with hydroquinone. This method allows for the direct functionalization of the hydroquinone C(sp²)–H bond.[1][2]

Reaction Principle

The synthesis proceeds via an initial oxidation of hydroquinone by PIDA to generate a reactive intermediate. This intermediate then undergoes a coupling reaction with the enol form of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration, catalyzed by zinc iodide, affords the final benzofuran product. This one-pot procedure is advantageous due to its operational simplicity and good to excellent yields.

Experimental Protocol

Synthesis of this compound (3a)

This protocol is adapted from the general procedure described by Lin et al.[1]

Materials:

  • Hydroquinone (1a)

  • Ethyl acetoacetate (2a)

  • Zinc Iodide (ZnI₂)

  • Phenyliodine(III) diacetate (PIDA)

  • Chlorobenzene

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), zinc iodide (0.25 mmol), and phenyliodine(III) diacetate (0.55 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Upon completion of the reaction (which can be monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Expected Yield: 88%[1][2][3]

Data Presentation

The following table summarizes the yields of various substituted 5-hydroxybenzofurans synthesized using the described oxidative coupling protocol, demonstrating the scope of the reaction.[1][3]

EntryR Group of β-dicarbonyl CompoundProductYield (%)Melting Point (°C)
1MethylThis compound88136–137
2PropylEthyl 5-hydroxy-2-propyl-1-benzofuran-3-carboxylate65105–106
3PhenylEthyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate82154–155
44-MethoxyphenylEthyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate95172–173
53-BromophenylEthyl 2-(3-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate70169
62-ChlorophenylEthyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate79161–162
7Furan-2-ylEthyl 2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carboxylate57155–156

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via oxidative coupling.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification reactant_node reactant_node reagent_node reagent_node process_node process_node product_node product_node intermediate_node intermediate_node Hydroquinone Hydroquinone Reaction One-Pot Reaction Hydroquinone->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction PIDA PIDA (Oxidant) PIDA->Reaction ZnI2 ZnI₂ (Catalyst) ZnI2->Reaction Solvent Chlorobenzene, 95 °C Solvent->Reaction Quench Quench with Water Reaction->Quench Tandem Oxidative Coupling & Cyclization Extraction Organic Extraction Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Purification->FinalProduct

Caption: General workflow for the one-pot synthesis of this compound.

Proposed Reaction Mechanism

The following diagram illustrates the proposed logical relationship of the key steps in the reaction mechanism.

G reactant_node reactant_node reagent_node reagent_node process_node process_node product_node product_node intermediate_node intermediate_node A Hydroquinone B Reactive Intermediate A->B Oxidation (PIDA) D Coupled Intermediate B->D Coupling C Ethyl Acetoacetate (Enol form) C->D E Final Product D->E Intramolecular Cyclization & Dehydration (ZnI₂)

Caption: Proposed mechanism for the formation of the 5-hydroxybenzofuran core.

References

Application Notes and Protocols: Antimicrobial Studies of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The benzofuran scaffold serves as a versatile template in drug discovery, with structural modifications significantly influencing its biological efficacy.[2][4] This document provides detailed application notes and experimental protocols for investigating the antimicrobial potential of a specific derivative, Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

While direct antimicrobial data for this compound is not extensively available in the public domain, the known structure-activity relationships (SAR) of related benzofuran compounds suggest its potential as an antimicrobial agent. The presence of a hydroxyl group at the C-5 position and the overall benzofuran core are features associated with antimicrobial activity in other derivatives.[1]

These notes offer a framework for researchers to systematically evaluate the antimicrobial properties of this compound. The provided protocols are standard, validated methods for determining antimicrobial susceptibility.

Data Presentation: Antimicrobial Activity of Structurally Related Benzofuran Derivatives

To provide a rationale for the antimicrobial screening of this compound, the following tables summarize the antimicrobial activity of structurally similar benzofuran derivatives reported in the literature. This data can serve as a benchmark for comparative analysis.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
Benzofuran amide derivative (6a)----[5]
Benzofuran amide derivative (6b)6.25-6.25-[5]
Benzofuran amide derivative (6f)----[5]
Fused benzofuran-coumarin-pyridineIneffective--25 (P. chinchori)[1]
Benzofuran-ketoxime derivative (51a)0.039---[3]
2-Arylbenzofuran sulfonyl derivative (6b)Good---[6]
Aza-benzofuran (1)12.5-25-[7]

Table 2: Antifungal Activity of Selected Benzofuran Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerA. fumigatusP. italicumReference
Benzofuran-5-ol derivatives1.6-12.5---[1]
Fused benzofuran-coumarin-pyridine--25-[1]
Benzofuran-ketoxime derivative (49b, 49c, 50, 51b)0.625---[3]
Oxa-benzofuran (6)---12.5[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland standard

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (broth and solvent without the compound or inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well plate with broth A->B D Inoculate wells with standardized culture B->D C Standardize Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Observe for visible growth (turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Diagram of the MIC determination workflow.

Protocol 2: Determination of Zone of Inhibition using Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited around a well containing the test substance.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Positive control (standard antibiotic/antifungal)

  • Solvent control

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Prepare different concentrations of the test compound in a suitable solvent.

  • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into separate wells.

  • Add the solvent alone to one well as a negative control and a standard antibiotic/antifungal to another as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation_measurement Incubation & Measurement A Prepare Mueller-Hinton Agar Plate B Inoculate with Microbial Lawn A->B C Create Wells in Agar B->C D Add Test Compound Solutions to Wells C->D E Add Positive and Negative Controls D->E F Incubate Plate E->F G Measure Zone of Inhibition (mm) F->G

Workflow for the agar well diffusion assay.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the test compound that kills the microorganism.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., MHA or Sabouraud Dextrose Agar)

  • Sterile micropipettes and tips

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate, labeled sections of a fresh agar plate.

  • Include a control from a well with visible growth to ensure the viability of the microorganisms.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

MBC_MFC_Workflow A Perform MIC Test B Select wells with no visible growth (at and above MIC) A->B C Subculture aliquots from these wells onto fresh agar plates B->C D Incubate Agar Plates C->D E Observe for colony growth D->E F Determine MBC/MFC (Lowest concentration with no growth) E->F

Procedure for MBC/MFC determination.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, benzofuran derivatives are known to exert their antimicrobial effects through various mechanisms.[2][4] These may include:

  • Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the synthesis of peptidoglycan in bacteria, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Lipophilic benzofuran derivatives may intercalate into the lipid bilayer of microbial cell membranes, disrupting their function and leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some compounds can inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase.[4]

  • Inhibition of Protein Synthesis: Interference with ribosomal function can halt protein synthesis, which is crucial for microbial survival.

  • Enzyme Inhibition: Benzofurans can act as inhibitors for various microbial enzymes that are essential for metabolic pathways.[8]

Antimicrobial_Mechanisms cluster_compound This compound cluster_targets Potential Microbial Targets cluster_outcomes Cellular Outcomes Compound Test Compound CellWall Cell Wall Synthesis Compound->CellWall CellMembrane Cell Membrane Integrity Compound->CellMembrane DNASynthesis DNA/RNA Synthesis Compound->DNASynthesis ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis Enzymes Essential Enzymes Compound->Enzymes Lysis Cell Lysis CellWall->Lysis Leakage Content Leakage CellMembrane->Leakage ReplicationBlock Replication/Transcription Block DNASynthesis->ReplicationBlock MetabolicArrest Metabolic Arrest ProteinSynthesis->MetabolicArrest Enzymes->MetabolicArrest

Potential antimicrobial mechanisms of action.

Conclusion

This compound represents a promising candidate for antimicrobial drug discovery based on the well-established bioactivity of the benzofuran scaffold. The protocols and data presented in these application notes provide a comprehensive guide for researchers to initiate and conduct robust antimicrobial evaluations. Further studies are warranted to determine the specific antimicrobial spectrum and mechanism of action of this compound, which could lead to the development of novel therapeutic agents.

References

Application of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The following document details the potential applications and experimental protocols for Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in cancer cell research. It is important to note that while direct research on this specific compound is limited, the information provided is based on studies of structurally similar benzofuran derivatives, which have demonstrated significant anticancer properties. Benzofuran scaffolds are recognized for their diverse biological activities, making them a promising area for the development of novel cancer therapeutics.[1][2][3]

Introduction to Benzofurans in Oncology

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring. This core structure is present in numerous natural and synthetic molecules that exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] In the context of oncology, benzofuran derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor growth and proliferation.[1][3][4][5] Halogenation of the benzofuran structure has often been associated with enhanced cytotoxic activity against cancer cells.[2][4]

Potential Mechanisms of Action

Based on studies of related benzofuran compounds, this compound may exhibit anticancer activity through one or more of the following mechanisms:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger apoptosis in cancer cells.[1][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, such as G2/M or S phase, thereby preventing cancer cell division and proliferation.[3][7]

  • Inhibition of Signaling Pathways: Benzofuran derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, including:

    • VEGFR-2 Pathway: Inhibition of Vascular Endothelial Growth Factor Receptor 2 can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth.[8][9]

    • mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its inhibition is a key therapeutic strategy in cancer.[10]

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.[11]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against different cancer cell lines. This data provides a reference for the potential potency of this compound.

Compound/Derivative Cancer Cell Line Cell Type IC50 (µM) Reference
Benzofuran-chalcone derivative (4g)HCC1806Mammary Squamous Cancer5.93[8]
Benzofuran-chalcone derivative (4g)HeLaCervical Cancer5.61[8]
3-Amidobenzofuran derivative (28g)MDA-MB-231Breast Cancer3.01[12]
3-Amidobenzofuran derivative (28g)HCT-116Colon Carcinoma5.20[12]
Oxindole-based benzofuran hybrid (22d)MCF-7Breast Cancer3.41[12]
Benzofuran derivative (12)SiHaCervical Cancer1.10[3][12]
Benzofuran derivative (12)HeLaCervical Cancer1.06[3][12]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549Lung Cancer6.3[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2Liver Cancer3.8[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549Lung Cancer3.5[4]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)

This assay is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with the compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Treat cells with the compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate a potential signaling pathway affected by benzofuran derivatives and a general experimental workflow for their evaluation.

G cluster_pathway Potential Benzofuran-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzofuran Benzofuran Derivative Death_Receptor Death Receptor Benzofuran->Death_Receptor Mitochondrion Mitochondrion Benzofuran->Mitochondrion Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram illustrating potential apoptosis pathways induced by benzofuran derivatives.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Start: Cancer Cell Lines treatment Treatment with Benzofuran Derivative start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) apoptosis->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) cell_cycle->pathway end End: Data Analysis & Conclusion pathway->end

Caption: A general experimental workflow for evaluating the anticancer properties of a compound.

References

Application Note: A Robust Protocol for the Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1][2] These compounds have garnered considerable attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][3] Specifically, 5-hydroxybenzofuran moieties are key pharmacophores in various biologically active agents.[3] This application note provides a detailed and efficient one-pot protocol for the synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its derivatives through a PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds.[4]

Data Summary

The following table summarizes the reaction outcomes for the synthesis of various Ethyl 5-hydroxy-2-substituted-1-benzofuran-3-carboxylate derivatives, highlighting the versatility of this protocol.

Compound IDR GroupYield (%)Melting Point (°C)
3a Methyl88136–137
3b Propyl65105–106
3c Phenyl82154–155
3h 4-Methoxyphenyl95172–173
3j 2-Chlorophenyl79161–162
3k 4-(Trifluoromethyl)phenyl61157–159

Experimental Protocol

This section details the materials and methodology for the synthesis of this compound (3a ).

Materials:

  • Hydroquinone (0.50 mmol)

  • Ethyl acetoacetate (1.00 mmol)

  • Zinc iodide (ZnI₂) (0.25 mmol)

  • Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

  • Chlorobenzene (5 mL)

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) was prepared in chlorobenzene (5 mL).

  • The reaction mixture was stirred at 95 °C for 6 hours.[4]

  • Upon completion of the reaction, the mixture was quenched with water.

  • The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[4]

  • The crude product was purified by column chromatography on silica gel to yield Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (3a ).[4]

Characterization of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (3a):

  • Yield: 88%[4]

  • Appearance: White solid[4]

  • Melting Point: 136–137 °C[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 9.37 (s, 1 H), 7.37 (d, J = 8.8 Hz, 1 H), 7.28 (d, J = 2.6 Hz, 1 H), 6.76 (dd, J = 8.8, 2.6 Hz, 1 H), 4.33 (d, J = 7.1 Hz, 2 H), 2.69 (s, 3 H), 1.37 (t, J = 7.1 Hz, 3 H).[4]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ = 163.7, 163.5, 154.1, 147.0, 126.4, 112.8, 111.1, 108.1, 106.0, 59.9, 14.1 (2C).[4]

  • HRMS (EI): m/z [M]⁺ calcd for C₁₂H₁₂O₄: 220.0736; found: 220.0733.[4]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Hydroquinone, Ethyl Acetoacetate, ZnI₂, and PIDA B Add Chlorobenzene (5 mL) A->B C Stir at 95 °C for 6 hours D Quench with Water C->D E Separate Organic Phase D->E F Dry with MgSO₄ E->F G Filter and Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Pathway

G Hydroquinone Hydroquinone Intermediate_A Intermediate A Hydroquinone->Intermediate_A PIDA Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_A 1,4-Michael Addition PIDA PIDA Intermediate_B Keto-enol Tautomer B Intermediate_A->Intermediate_B Intermediate_C Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization Product Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Intermediate_C->Product Aromatization

Caption: Proposed reaction mechanism for the formation of the benzofuran ring system.

References

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-26

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The benzofuran nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the hydroxyl, methyl, and ethyl carboxylate groups on this molecule provides multiple reaction sites for derivatization, allowing for the creation of diverse chemical libraries for drug screening. This application note details the use of this compound in the synthesis of bioactive molecules, with a focus on its role in developing inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Application in the Synthesis of Bioactive Derivatives

The phenolic hydroxyl group at the C-5 position is a versatile handle for introducing a variety of functionalities through O-alkylation or etherification reactions. The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Furthermore, the methyl group at the C-2 position and the aromatic ring itself can be subjected to further functionalization, such as halogenation, to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

A notable application of this benzofuran scaffold is in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Benzofuran derivatives have been identified as potent inhibitors of this pathway, making this compound an attractive starting material for the synthesis of novel anticancer agents.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for the derivatization of the benzofuran core and are provided as a guide for researchers.

Protocol 1: Hydrolysis of this compound to 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

This initial step is often necessary to enable subsequent amide bond formation.

Materials:

  • This compound

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M solution

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or meter

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 2M HCl.

  • The resulting precipitate, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of ether derivatives at the C-5 position.

Materials:

  • 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (from Protocol 1)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., dimethyl sulfate for methylation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid in acetone, add potassium carbonate.

  • Add the alkyl halide (e.g., dimethyl sulfate) dropwise to the suspension.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.[1]

  • After completion, filter the inorganic salts and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Amide Coupling of the Carboxylic Acid Moiety

This protocol outlines the formation of amide derivatives from the carboxylic acid intermediate.

Materials:

  • 5-alkoxy-2-methyl-1-benzofuran-3-carboxylic acid (from Protocol 2)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the 5-alkoxy-2-methyl-1-benzofuran-3-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography.

Data Presentation

The following tables summarize the typical yields and characterization data for the parent compound and its derivatives, as reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
This compoundC₁₂H₁₂O₄220.22136-13788
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateC₁₃H₁₄O₄234.2582-83-[1]
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateC₁₃H₁₃BrO₄313.15134-135-[1]

Visualizations

Synthetic Pathway for Derivatization

The following diagram illustrates a general synthetic workflow for creating a library of bioactive compounds starting from this compound.

G A Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate B 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylic acid A->B Hydrolysis C 5-alkoxy-2-methyl- 1-benzofuran-3-carboxylic acid B->C O-Alkylation D Amide Derivatives C->D Amide Coupling

Caption: Synthetic workflow for derivatization.

PI3K/Akt/mTOR Signaling Pathway

This diagram shows the simplified PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by benzofuran derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Benzofuran Derivatives Inhibitor->mTORC1 Inhibition

Caption: Inhibition of mTOR by Benzofurans.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its utility in constructing libraries of potential drug candidates, particularly those targeting critical signaling pathways in cancer, underscores its importance in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this scaffold in their own research endeavors.

References

Application Notes and Protocols for In Vitro Assays Involving Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds prevalent in many natural and synthetic molecules with diverse biological activities.[1] Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] While specific in vitro assay data for this compound is limited in publicly available literature, this document provides a comprehensive guide to the application of standard in vitro assays to characterize its potential biological activities. The protocols detailed below are based on established methodologies for analogous benzofuran derivatives and serve as a starting point for investigation.

I. Potential Anticancer Activity

Benzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4] The anticancer potential of this compound can be assessed using the MTT assay to determine its effect on cell viability.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity)

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, providing a reference for expected potency.

CompoundCell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3 ± 2.5[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8 ± 0.5[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA5493.5 ± 0.6[3]
3-Oxadiazolylbenzofuran derivative 14cHCT1163.27[4]
3-Formylbenzofuran derivative 3bSK-Hep-15.365[4]
3-Formylbenzofuran derivative 3cSK-Hep-16.013[4]
N-aryl piperazine derivative 38A5490.12[1]
N-aryl piperazine derivative 38SGC79012.75[1]
3-(piperazinylmethyl)benzofuran derivative 9hPanc-10.94[5]
3-(piperazinylmethyl)benzofuran derivative 9hMCF-72.92[5]
3-(piperazinylmethyl)benzofuran derivative 9hA5491.71[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of this compound on the proliferation of a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., A549, HepG2, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with this compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_dissolution Dissolve formazan crystals in DMSO incubation3->formazan_dissolution absorbance_reading Read absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT cytotoxicity assay.

II. Potential Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Quantitative Data for Related Benzofuran Derivatives (Anti-inflammatory Activity)

The following table presents the inhibitory effects of various benzofuran derivatives on NO production.

CompoundCell LineIC₅₀ (µM)Reference
Aza-benzofuran derivative 1RAW 264.717.3[2]
Aza-benzofuran derivative 4RAW 264.716.5[2]
Piperazine/benzofuran hybrid 5dRAW 264.752.23 ± 0.97[6]
N-aryl piperazine derivative 38-5.28[1]
Fluorinated benzofuran derivative 2Macrophages1.92[7]
Fluorinated benzofuran derivative 3Macrophages1.48[7]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol measures the anti-inflammatory potential of the test compound by quantifying the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and seed RAW 264.7 cells into 96-well plates as described in the MTT assay protocol.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only, and a blank group with untreated cells.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature.

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO production inhibition using the formula:

      • % Inhibition = [(NO in LPS-treated cells - NO in compound-treated cells) / NO in LPS-treated cells] x 100

    • Calculate the IC₅₀ value.

Visualization of Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Compound Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Compound->IKK inhibits? Compound->NFkB inhibits? Antioxidant_Mechanism cluster_0 Free Radical Scavenging Compound Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate (Ar-OH) DPPH_H DPPH-H (Yellow/Colorless) Compound->DPPH_H H• donation Compound_radical Ar-O• Compound->Compound_radical DPPH_radical DPPH• (Purple) DPPH_radical->DPPH_H

References

Application Notes and Protocols: PIDA-Mediated Tandem Oxidative-Cyclization for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The development of efficient and direct methods for the synthesis of functionalized benzofurans is of significant interest in medicinal chemistry and drug discovery. One such powerful strategy involves the use of Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, to mediate a tandem oxidative-cyclization reaction. This approach offers a metal-free and operationally simple route to construct the benzofuran core. This document provides detailed application notes and protocols for the PIDA-mediated synthesis of 5-hydroxybenzofurans from β-dicarbonyl compounds and hydroquinones.[1][2][3]

Principle and Applications

The reaction proceeds via a PIDA-mediated oxidation of a hydroquinone, which then undergoes a coupling reaction with a β-dicarbonyl compound, followed by an intramolecular cyclization to afford the 5-hydroxybenzofuran derivative.[1][2][3] This method is notable for its direct functionalization of the aromatic C(sp²)–H bond of hydroquinones.[1][2] PIDA is a versatile and mild oxidizing agent used in a variety of organic transformations, including the formation of heterocyclic rings.[4][5][6] The reaction can be catalyzed by a Lewis acid, such as ZnI₂, to improve yields.[1][2][3]

This synthetic strategy is applicable to a range of β-dicarbonyl compounds and substituted hydroquinones, providing access to a library of 5-hydroxybenzofuran derivatives with potential biological activities, such as antitumor, anti-estrogen, and antifungal properties.[1]

Data Presentation

The following table summarizes the optimized reaction conditions and the scope of the PIDA-mediated synthesis of 5-hydroxybenzofurans.[1][2][3]

Entryβ-Dicarbonyl Compound (1)Hydroquinone (2)ProductYield (%)
1Ethyl benzoylacetateHydroquinone3a88
2Ethyl acetoacetateHydroquinone3b75
3AcetylacetoneHydroquinone3c68
4Methyl benzoylacetateHydroquinone3d85
5Ethyl 4-methoxybenzoylacetateHydroquinone3h95
6Ethyl benzoylacetate2-Methylhydroquinone3m + 3n30 (3m), 61 (3n)

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxybenzofurans (3a-n)

Materials:

  • β-Dicarbonyl compound (1)

  • Hydroquinone (2)

  • Phenyliodine(III) diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Chlorobenzene (PhCl)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Protocol:

  • To a dry reaction flask, add the hydroquinone (2) (0.50 mmol), the β-dicarbonyl compound (1) (1.00 mmol), and ZnI₂ (0.25 mmol).[1][2]

  • Add chlorobenzene (5 mL) to the flask and stir the mixture.[1][2]

  • To the stirred solution, add PIDA (0.55 mmol).[1][2]

  • Heat the reaction mixture to 95 °C and stir for 6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 5-hydroxybenzofuran derivative.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Example: Synthesis of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (3a) [1]

Following the general procedure, hydroquinone (0.50 mmol), ethyl benzoylacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) were reacted in chlorobenzene (5 mL) at 95 °C for 6 hours to yield product 3a (88% yield).[1][2][3]

Visualizations

Proposed Reaction Mechanism

reaction_mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Hydroquinone Hydroquinone Intermediate_1_prime Intermediate 1' Hydroquinone->Intermediate_1_prime PIDA Oxidation PIDA PIDA Beta-Dicarbonyl Beta-Dicarbonyl Tautomer_2_prime Tautomer 2' Beta-Dicarbonyl->Tautomer_2_prime Tautomerization Intermediate_A Intermediate A (1,4-Michael Addition) Intermediate_1_prime->Intermediate_A Tautomer_2_prime->Intermediate_A Intermediate_B Intermediate B (Keto-Enol Tautomer) Intermediate_A->Intermediate_B Intramolecular Cyclization Intermediate_C Intermediate C (Aromatization) Intermediate_B->Intermediate_C Benzofuran 5-Hydroxybenzofuran Intermediate_C->Benzofuran

Caption: Proposed mechanism for PIDA-mediated benzofuran synthesis.

Experimental Workflow

experimental_workflow Start Combine_Reactants Combine Hydroquinone, β-Dicarbonyl Compound, and ZnI₂ in PhCl Start->Combine_Reactants Add_PIDA Add PIDA to the reaction mixture Combine_Reactants->Add_PIDA Heat_and_Stir Heat to 95 °C and stir for 6 hours Add_PIDA->Heat_and_Stir Monitor_Reaction Monitor progress by TLC Heat_and_Stir->Monitor_Reaction Workup Cool and concentrate the mixture Monitor_Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize the final product Purification->Characterization End Characterization->End

Caption: General experimental workflow for benzofuran synthesis.

References

Application Notes and Protocols for Studying the Biological Effects of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds.[1][2][3] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6][7] This document provides a comprehensive overview of the experimental setups for investigating the biological effects of benzofurans, with a focus on in vitro assays and analysis of key signaling pathways. Detailed protocols for essential experiments are provided to facilitate the study of this versatile class of compounds.

Data Presentation: Quantitative Analysis of Benzofuran Activity

The biological activity of benzofuran derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) against various cell lines or molecular targets. Below are tables summarizing the reported activities of different benzofuran compounds.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (nM)Reference
Compound IIMCF-7 (Breast)CDK2 Inhibition52.75[1]
Compound 21-LSD1 Inhibition7.2[1]
Compound 22-LSD1 Inhibition14.7[1]
MCC1019A549 (Lung)PLK1 PBD Inhibition16,400[3]
Compound 10hL1210, FM3A/0, Molt4/C8, CEM/0, HeLaAntiproliferative16-24[8]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
Compound 1RAW 264.7Nitric Oxide Inhibition17.3
Compound 4RAW 264.7Nitric Oxide Inhibition16.5

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 6M. tuberculosis H37RvMicrodilution3.12[5]
Compound 19Gram-negative bacteriaZone of Inhibition25 mm[5]
Compound 19Gram-positive bacteriaZone of Inhibition20 mm[5]

Table 4: Toxicity of Benzofuran Derivatives

CompoundModelAssayLC50 (µg/mL)Reference
2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranBrine ShrimpCytotoxicity322.96[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assess the biological effects of benzofuran derivatives.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Benzofuran compound(s)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compound(s) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Cells of interest

  • Benzofuran compound(s)

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Benzofuran compound(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with benzofuran compounds as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells once with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways modulated by benzofurans.

Materials:

  • Cells of interest

  • Benzofuran compound(s)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, p-p38, p-ERK, p-JNK, p-mTOR, p-Akt, and their total forms)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathways

Benzofuran_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_mTOR PI3K/AKT/mTOR Pathway benzofuran Benzofuran Derivatives IKK IKK benzofuran->IKK Inhibition MAP3K MAP3K benzofuran->MAP3K Modulation PI3K PI3K benzofuran->PI3K Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Inflammation Inflammatory Response NFkB_nuc->Inflammation Gene Transcription MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 Cell_Proliferation Cell Proliferation & Survival p38->Cell_Proliferation AP1->Cell_Proliferation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Experimental_Workflow cluster_assays In Vitro Assays start Start: Hypothesis on Benzofuran Activity cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Benzofuran Derivatives cell_culture->treatment viability Cell Viability/Cytotoxicity (MTT, LDH) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, % Inhibition, etc.) viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidation of Biological Effects & Mechanism of Action data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the high-yield PIDA-mediated one-pot synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive PIDA Phenyliodine(III) diacetate (PIDA) can decompose over time. Use freshly opened or properly stored PIDA. To test for activity, a small-scale reaction with a known successful substrate can be performed.A successful test reaction will confirm the reagent's activity. Using fresh PIDA should improve the yield.
Poor Quality Hydroquinone The hydroquinone starting material may be oxidized. Use fresh, pure hydroquinone. It should be a white to light gray crystalline solid.Using pure starting material will prevent side reactions and improve the formation of the desired product.
Incorrect Reaction Temperature The optimal temperature for the PIDA-mediated synthesis is 95 °C.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition of reactants or products.Maintaining the temperature at 95 °C will ensure the reaction proceeds at an optimal rate.
Insufficient Reaction Time The recommended reaction time is 6 hours.[1] Shorter reaction times may result in incomplete conversion of the starting materials.Extending the reaction time to the recommended duration should allow for complete conversion.
Presence of Water While the reaction is quenched with water, the initial reaction mixture should be anhydrous. Ensure all glassware is oven-dried and solvents are anhydrous.The absence of water in the initial stage will prevent premature decomposition of PIDA and other side reactions.

Issue 2: Formation of Multiple Products or Impurities

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions of PIDA PIDA is a strong oxidizing agent and can lead to undesired side products if not controlled. Ensure the stoichiometry of PIDA is correct (1.1 equivalents relative to hydroquinone).[1]Correct stoichiometry will minimize over-oxidation or other side reactions.
Michael Addition Side Products In syntheses starting from benzoquinones, Michael addition can sometimes lead to a mixture of products.[2] The one-pot PIDA-mediated reaction starting from hydroquinone is designed to minimize this.Adhering to the specified one-pot protocol should favor the desired intramolecular cyclization.
Incomplete Cyclization The intermediate may not fully cyclize to form the benzofuran ring. This can be due to suboptimal temperature or catalyst issues.Ensure the reaction is heated to 95 °C and that the zinc iodide catalyst is present and active.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Removal of Zinc Iodide Zinc iodide is used as a catalyst and needs to be removed during workup. Quenching the reaction with water and performing an aqueous workup should remove the majority of the salt.A thorough aqueous workup will ensure the removal of the water-soluble zinc salts.
Co-eluting Impurities Some side products may have similar polarity to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.
Product Precipitation The product is a solid.[1] If it precipitates during workup or purification, it may trap impurities.If the product crashes out, it may need to be redissolved in a suitable solvent and re-precipitated or re-purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The PIDA-mediated tandem in situ oxidative coupling and cyclization of hydroquinone and ethyl acetoacetate is a highly efficient one-pot method, reporting yields of up to 88%.[1]

Q2: Can I use p-benzoquinone directly as a starting material?

A2: Yes, but the yield is significantly lower. Direct use of p-benzoquinone without in situ oxidation has been reported to yield only 38% of the product.[1]

Q3: What is the role of zinc iodide in the PIDA-mediated reaction?

A3: Zinc iodide acts as a Lewis acid catalyst to facilitate the cyclization step in the reaction mechanism.

Q4: Are there alternative methods for synthesizing 5-hydroxybenzofurans?

A4: Yes, other methods include the Perkin rearrangement and the Rap-Stoermer reaction. However, these are multi-step processes and may not provide as high a yield for this specific compound.

Q5: My yield is consistently low even when following the PIDA protocol. What are the most critical parameters to check?

A5: The most critical parameters are the quality and stoichiometry of your reagents (especially PIDA and hydroquinone), maintaining an anhydrous reaction environment, and precise temperature control at 95 °C.

Q6: How can I confirm the identity and purity of my final product?

A6: The product can be characterized by its melting point (136–137 °C) and spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Experimental Protocols

High-Yield One-Pot Synthesis of this compound [1]

Materials:

  • Hydroquinone (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Zinc iodide (ZnI₂) (0.25 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.1 mmol)

  • Chlorobenzene (5 mL)

Procedure:

  • To a dry round-bottom flask, add hydroquinone (1.0 mmol), ethyl acetoacetate (2.0 mmol), zinc iodide (0.25 mmol), and PIDA (1.1 mmol).

  • Add chlorobenzene (5 mL) to the flask.

  • Stir the mixture at 95 °C for 6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Quantitative Data

Table 1: Yields of Ethyl 5-hydroxy-2-substituted-1-benzofuran-3-carboxylates using the PIDA-mediated method. [1]

2-Substituent Yield (%) Melting Point (°C)
Methyl88136-137
Propyl65105-106
Phenyl82154-155
4-Methoxyphenyl95172-173

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Hydroquinone Hydroquinone One-pot Reaction One-pot Reaction Hydroquinone->One-pot Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->One-pot Reaction PIDA PIDA PIDA->One-pot Reaction Oxidant ZnI2 ZnI2 ZnI2->One-pot Reaction Catalyst Quench with Water Quench with Water One-pot Reaction->Quench with Water 6h, 95°C Aqueous Workup Aqueous Workup Quench with Water->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the one-pot synthesis.

Troubleshooting_Yield Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Check Workup Check Workup Low Yield->Check Workup Inactive PIDA? Inactive PIDA? Check Reagents->Inactive PIDA? Oxidized Hydroquinone? Oxidized Hydroquinone? Check Reagents->Oxidized Hydroquinone? Incorrect Temp? Incorrect Temp? Check Conditions->Incorrect Temp? Incorrect Time? Incorrect Time? Check Conditions->Incorrect Time? Incomplete Purification? Incomplete Purification? Check Workup->Incomplete Purification? Use Fresh PIDA Use Fresh PIDA Inactive PIDA?->Use Fresh PIDA Use Pure Hydroquinone Use Pure Hydroquinone Oxidized Hydroquinone?->Use Pure Hydroquinone Set Temp to 95°C Set Temp to 95°C Incorrect Temp?->Set Temp to 95°C Run for 6h Run for 6h Incorrect Time?->Run for 6h Optimize Chromatography Optimize Chromatography Incomplete Purification?->Optimize Chromatography

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after column chromatography.

Possible Causes:

  • Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.

  • Product Decomposition: The compound may be degrading on the acidic silica gel stationary phase.

  • Co-elution with Impurities: Structurally similar impurities may have similar retention times to the desired product.

  • Incomplete Elution: The product may not have been fully eluted from the column.

Solutions:

  • TLC Optimization: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation.

  • Neutralize Silica Gel: To prevent degradation of the acid-sensitive phenolic group, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

  • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.

  • Thorough Elution: After the main product fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted.

Problem 2: Oiling out during recrystallization.

Possible Causes:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

  • Solution Cooled Too Quickly: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

Solutions:

  • Solvent Screening: Test a variety of solvents or solvent mixtures. For this compound, consider polar protic solvents like methanol or ethanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Use a Seed Crystal: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

  • Partial Purification First: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem 3: Colored impurities persist after purification.

Possible Causes:

  • Oxidation of the Phenolic Group: The 5-hydroxy group is susceptible to oxidation, which can form colored impurities.

  • Highly Conjugated Impurities: Side products from the synthesis with extensive conjugation can be highly colored.

Solutions:

  • Work under Inert Atmosphere: When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: A small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added during workup and purification, but be aware that this will need to be removed in a subsequent step.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to adsorb colored impurities. The charcoal is then removed by filtration before proceeding with crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly reported and effective method for purifying this compound is silica gel column chromatography.[1] Recrystallization is also a viable method, particularly for removing minor impurities after an initial chromatographic purification.

Q2: What are some typical solvent systems for column chromatography of this compound?

A2: A common eluent system for purifying benzofuran derivatives of similar polarity is a mixture of petroleum ether and ethyl acetate.[2] The exact ratio should be determined by TLC analysis of the crude mixture to achieve optimal separation.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Based on the structure, which includes a polar hydroxyl group and an ester, polar protic solvents like methanol or ethanol are good starting points for recrystallization. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.

Q4: What is a typical expected yield after purification?

A4: A study on the synthesis of 5-hydroxybenzofurans reported a yield of 88% for this compound after purification by column chromatography.[1]

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product (as a single spot) can then be combined.

Q6: My purified product is a white solid. What is its reported melting point?

A6: The reported melting point for this compound is 136 °C.[1]

Data Presentation

Table 1: Purification Method Comparison

Purification MethodTypical Solvent SystemReported Yield (%)Reported PurityReference
Column ChromatographyPetroleum Ether / Ethyl Acetate88Not specified, but implied to be high[1]
RecrystallizationMethanol or EthanolNot specified for this compoundPotentially >99%General knowledge

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing and avoiding air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography tlc->column Major Impurities Present recrystallization Recrystallization tlc->recrystallization Minor Impurities Present pure_product Pure Product column->pure_product impurities Impurities column->impurities recrystallization->pure_product recrystallization->impurities

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting_Column_Chromatography start Low Yield from Column cause1 Product Degradation? start->cause1 cause2 Co-elution? start->cause2 cause3 Incomplete Elution? start->cause3 solution1 Use Neutral Alumina or Neutralized Silica Gel cause1->solution1 solution2 Optimize Solvent System (Gradient Elution) cause2->solution2 solution3 Flush Column with More Polar Solvent cause3->solution3

Caption: Troubleshooting guide for low yield in column chromatography.

References

Common side reactions in the synthesis of 5-hydroxybenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxybenzofurans. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of 5-hydroxybenzofurans and offers actionable solutions.

Issue 1: Low Yield of the Desired 5-Hydroxybenzofuran Product

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in 5-hydroxybenzofuran synthesis can stem from several factors, depending on the synthetic route.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.

      • Increase the reaction time or temperature, but be mindful of potential side reactions or product decomposition.

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrate.

    • Troubleshooting:

      • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Experiment with different solvents if yields are poor.

      • Catalyst/Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any additives are crucial. A slight excess of one reagent may be beneficial. For instance, in the PIDA-mediated synthesis, the amount of the β-dicarbonyl compound can influence the yield.[1]

      • Temperature Control: Many reactions for benzofuran synthesis are temperature-sensitive. Ensure precise temperature control throughout the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of regioisomers, O-alkylation/acylation products, or decomposition.

    • Troubleshooting:

      • Identify the major byproducts by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). Understanding the structure of the side products can provide insights into the competing reaction pathways.

      • Adjust reaction conditions to disfavor the formation of side products. For example, in syntheses starting from substituted hydroquinones, the regioselectivity of the cyclization can be influenced by the electronic and steric nature of the substituents.[1]

  • Product Decomposition: 5-Hydroxybenzofurans can be sensitive to acidic or basic conditions, as well as oxidation, especially at elevated temperatures.[2]

    • Troubleshooting:

      • During workup, use mild acids or bases for pH adjustments and avoid prolonged exposure to harsh conditions.

      • Purify the product promptly after the reaction is complete.

      • If using column chromatography on silica gel, which is acidic, consider deactivating the silica gel with a base like triethylamine or using a less acidic stationary phase like neutral alumina to prevent product degradation on the column.[2]

Issue 2: Formation of Isomeric Byproducts

Question: I am observing the formation of a significant amount of an isomeric product along with my desired 5-hydroxybenzofuran. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly when using monosubstituted hydroquinones as starting materials. The position of the substituent on the hydroquinone ring directs the cyclization, and often a mixture of products is obtained.[1]

  • Influence of Substituents: The electronic nature of the substituent on the hydroquinone ring plays a key role. Electron-donating groups can favor the formation of one isomer over another.

  • Reaction Conditions: While the substrate itself is the primary determinant of regioselectivity, reaction conditions can sometimes be optimized to favor the desired isomer. Experiment with different solvents, temperatures, and catalysts.

  • Purification: If the formation of isomers cannot be completely suppressed, focus on developing an efficient purification method to separate them.

    • Chromatography: Careful optimization of column chromatography conditions, such as using a shallower solvent gradient, can improve the separation of closely eluting isomers.[2]

    • Recrystallization: If the isomers have different solubilities, recrystallization can be a powerful technique for purification.

Quantitative Data on Isomer Formation

The following table summarizes the observed yields of isomeric products in the PIDA-mediated synthesis of 5-hydroxybenzofurans from monosubstituted hydroquinones and β-dicarbonyl compounds, as reported by Lin et al. (2022).[1]

Hydroquinone SubstituentDesired Product (Yield)Isomeric Byproduct (Yield)
6-CH₃3n (61%)3m (30%)
6-Cl3q (31%)3p (33%)

Issue 3: Difficulty in Product Purification

Question: My crude product is an oil and difficult to purify by column chromatography. What can I do?

Answer: The physical state and purity of the crude product can present challenges during purification.

  • Product is an Oil:

    • Troubleshooting:

      • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.[2]

      • Trituration: Add a solvent in which your compound is poorly soluble but the impurities are soluble. Stirring the mixture may induce the precipitation of the desired product as a solid.[2]

      • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.[2]

  • Persistent Impurities After Chromatography:

    • Troubleshooting:

      • Recrystallization: This is a highly effective method for removing minor impurities from a solid product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.[2]

      • Optimize Chromatography: If recrystallization is not feasible, re-evaluate your column chromatography conditions. A different solvent system or a shallower gradient may improve separation.[2]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-hydroxybenzofurans?

A1: Several methods are employed for the synthesis of 5-hydroxybenzofurans. Some common approaches include:

  • Oxidative Coupling and Cyclization: This modern approach involves the reaction of hydroquinones with β-dicarbonyl compounds in the presence of an oxidant like phenyliodine(III) diacetate (PIDA).[1] This method can be highly efficient and offers a direct route to functionalized 5-hydroxybenzofurans.

  • Perkin Reaction: A classical method that can be adapted for the synthesis of coumarins (benzopyran-2-ones), which are structurally related to benzofurans. The reaction of a salicylaldehyde with an acid anhydride in the presence of its sodium or potassium salt can lead to the formation of a coumarin ring system.[3][4]

  • Intramolecular Cyclization of ortho-Alkynylphenols: This strategy involves the synthesis of a phenol with an alkyne group in the ortho position, which then undergoes cyclization to form the benzofuran ring. This cyclization can be promoted by various catalysts.

Q2: My 5-hydroxybenzofuran product seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A2: 5-Hydroxybenzofurans can be sensitive to the acidic nature of standard silica gel, leading to decomposition and low recovery during column chromatography.[2] The phenolic hydroxyl group can also contribute to strong interactions with the silica, causing streaking and irreversible adsorption.

  • Prevention Strategies:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base, such as triethylamine (~1%) in your eluent.[2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]

    • Minimize Residence Time: Use flash chromatography to minimize the time your compound spends on the column, thereby reducing the opportunity for degradation.[2]

Q3: Can O-acylation or O-alkylation of the hydroxyl group be a significant side reaction?

A3: Yes, O-acylation or O-alkylation of the phenolic hydroxyl group is a potential side reaction, especially if the reaction conditions involve acylating or alkylating agents and the hydroxyl group is not protected. The competition between C-acylation/alkylation (leading to the desired benzofuran ring formation) and O-acylation/alkylation depends on several factors, including the reactivity of the electrophile and the reaction conditions. In some synthetic strategies, protection of the hydroxyl group may be necessary to prevent these side reactions.

Experimental Protocols

PIDA-Mediated Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate

This protocol is adapted from the work of Lin et al. (2022).[1]

Materials:

  • Hydroquinone (0.50 mmol)

  • Ethyl acetoacetate (1.00 mmol)

  • Zinc Iodide (ZnI₂) (0.25 mmol)

  • Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

  • Chlorobenzene (5 mL)

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL).

  • Stir the mixture at 95 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start Substituted Hydroquinone + β-Dicarbonyl Compound Intermediate_A Coupling Intermediate Start->Intermediate_A PIDA, ZnI₂ Desired_Product Desired 5-Hydroxybenzofuran (e.g., 7-substituted) Intermediate_A->Desired_Product Intramolecular Cyclization Side_Product Isomeric Byproduct (e.g., 6-substituted) Intermediate_A_side Coupling Intermediate Intermediate_A_side->Side_Product Alternative Intramolecular Cyclization Start_side Substituted Hydroquinone + β-Dicarbonyl Compound Start_side->Intermediate_A_side PIDA, ZnI₂ Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Analyze_Side_Products Analyze Crude Mixture (NMR, MS) Check_Completion->Analyze_Side_Products Decomposition Product Decomposition? Analyze_Side_Products->Decomposition Isomers Isomeric Byproducts? Analyze_Side_Products->Isomers Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Success Improved Yield and Purity Optimize_Conditions->Success Purification_Strategy Develop Purification Strategy Purification_Strategy->Success Decomposition->Optimize_Conditions No Decomposition->Purification_Strategy Yes Isomers->Optimize_Conditions Yes Isomers->Purification_Strategy No

References

Optimizing reaction conditions for benzofuran synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I improve the yield?

Answer: Low yields in benzofuran synthesis can be attributed to several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Catalyst Inactivity: The catalyst, particularly in palladium- or copper-mediated reactions, may be inactive or have low activity. This can be due to age, improper storage, or the use of an inappropriate catalyst source.[1][2]

    • Solution: Use a freshly opened or recently purchased catalyst. Ensure catalysts are stored under an inert atmosphere. For palladium-catalyzed reactions like Sonogashira coupling, a co-catalyst such as copper iodide (CuI) is often essential.[2][3] Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.[4]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, many require heating.[1] Excessively high temperatures, however, can lead to the decomposition of the catalyst or starting materials.[4]

    • Solution: Perform a temperature screen to determine the optimal range for your specific substrates. A gradual increase in temperature, for example from room temperature to 60-100 °C, can be tested.[1]

  • Reagent Quality and Stoichiometry: Impure starting materials, such as o-halophenols or alkynes, can inhibit the reaction. The presence of oxygen can also be detrimental, especially in reactions involving organometallic catalysts.[1][4] Incorrect stoichiometry of reactants will also lead to lower yields.

    • Solution: Ensure all starting materials are pure. Use dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly influence the reaction rate and yield.[4]

    • Solution: For palladium-catalyzed couplings, aprotic polar solvents like DMF or DMSO are commonly used.[4] The base is also critical; common choices include inorganic bases like K₂CO₃ and organic bases like triethylamine (TEA).[4] The effectiveness of a particular solvent and base combination can be substrate-dependent and may require screening.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity towards the desired benzofuran?

Answer: The formation of side products, such as homocoupled products, is a common challenge that arises from competing reaction pathways.[4] Optimizing for selectivity is key to a successful synthesis.

  • Ligand Selection (for metal-catalyzed reactions): In palladium-catalyzed reactions, the choice of ligand is crucial for selectivity.[2]

    • Solution: Bulky, electron-rich phosphine ligands can sometimes suppress side reactions like homocoupling.[4] It may be necessary to screen a variety of ligands to find the one that provides the best selectivity for your desired transformation.

  • Reaction Time and Temperature: Prolonged reaction times or suboptimal temperatures can lead to the formation of undesired products.[2]

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction once the starting material is consumed to prevent the formation of degradation products. Fine-tuning the temperature can also help favor the desired reaction pathway.[2]

  • Control of Stoichiometry: An excess of one reactant can sometimes favor an undesired reaction pathway.[4]

    • Solution: Carefully control the stoichiometry of your reactants. In some cases, slow addition of a particular reactant or catalyst can maintain a low concentration in the reaction mixture, which can disfavor bimolecular side reactions.[4]

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for various benzofuran synthesis methods, providing a starting point for your experiments.

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF1001285
2PdCl₂(PPh₃)₂ / CuITEATHF601462-65[5]
3Pd(OAc)₂Ag₂OHFIP251666[6]
4PdCl₂(CH₃CN)₂ / CuCl₂K₂CO₃Dioxane80294[7]

Data is illustrative and based on general principles from the literature.[4][6]

Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis

EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
1CuI1,10-phenanthrolineCs₂CO₃DMSO90Moderate to Good[8]
2CuBrNoneNa₂CO₃DMSONot SpecifiedHigh[9]
3CuClNoneDBUDMFNot Specified45-93[3][9]
4Cu(OAc)₂NoneCs₂CO₃Pyridine11064-91[9][10]

This data is compiled from various sources for comparison.[3][8][9][10]

Experimental Protocols

Below are detailed methodologies for common benzofuran synthesis reactions.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1]

  • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).[11]

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[11]

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[11]

Protocol 2: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)

This protocol offers a more environmentally friendly approach to benzofuran synthesis.[11]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[11]

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).[11]

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.[11]

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[11]

Visualizing Workflows and Troubleshooting

The following diagrams illustrate common experimental workflows and troubleshooting logic for benzofuran synthesis.

G cluster_workflow General Experimental Workflow start Start: Select Starting Materials reaction Set up Reaction (Catalyst, Solvent, Temp.) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for benzofuran synthesis.[11]

G cluster_troubleshooting Troubleshooting Low Reaction Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst optimize_temp Optimize Temperature - Perform temperature screen check_catalyst->optimize_temp No improved Yield Improved check_catalyst->improved Yes check_reagents Verify Reagent Quality - Purify starting materials - Check stoichiometry optimize_temp->check_reagents No optimize_temp->improved Yes optimize_conditions Optimize Solvent/Base - Screen different solvents - Screen different bases check_reagents->optimize_conditions No check_reagents->improved Yes optimize_conditions->improved Yes no_improvement No Improvement optimize_conditions->no_improvement No

Caption: Troubleshooting workflow for low reaction yield.[4]

References

Technical Support Center: Synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A highly effective method is the PIDA (phenyliodine diacetate) mediated tandem in situ oxidative coupling and cyclization of a hydroquinone with ethyl acetoacetate. This approach has been reported to achieve yields as high as 88%.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are hydroquinone and ethyl acetoacetate. The reaction utilizes phenyliodine diacetate (PIDA) as an oxidizing agent and zinc iodide (ZnI2) as a catalyst in a solvent such as chlorobenzene.[1][2]

Q3: What are the general causes of low yields in benzofuran synthesis?

Low yields in benzofuran syntheses can stem from several factors, including incomplete reactions, suboptimal reaction temperatures, inappropriate choice of solvent or base, and catalyst deactivation.[3][4] The purity of starting materials is also crucial, as impurities can interfere with the reaction.[3]

Q4: How is the final product typically purified?

The crude product is most commonly purified by column chromatography on silica gel.[1][2] For challenging separations, alternative techniques like using alumina or preparative HPLC may be considered.[4]

Troubleshooting Guide

Low or No Product Yield

Problem: After running the reaction and workup, I have a very low yield of the desired this compound, or no product at all.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Consider extending the reaction time. While the PIDA-mediated method is relatively fast (around 6 hours), other methods can require longer reflux times.[1][2][3] Ensure the reaction temperature is maintained at the optimal level (e.g., 95 °C for the PIDA method).[1][2]

  • Reagent Quality: The purity and activity of your reagents are critical.

    • Solution: Ensure that the PIDA is fresh and has been stored correctly, as it can degrade over time. The hydroquinone and ethyl acetoacetate should also be of high purity.

  • Catalyst Issues: The catalyst may be inactive or used in an incorrect amount.

    • Solution: For the PIDA-mediated synthesis, ensure the zinc iodide is anhydrous. In other palladium-catalyzed benzofuran syntheses, catalyst deactivation by oxygen is a common issue; in such cases, ensure the reaction is performed under an inert atmosphere with degassed solvents.[3][4]

  • Sub-optimal Reaction Conditions: The reaction conditions may not be optimized for your specific setup.

    • Solution: A temperature screen can help identify the optimal balance for your reaction.[4] The concentration of reactants can also be a factor.

ParameterRecommended ValuePotential Issue
Reaction Temperature95 °CToo low may lead to an incomplete reaction; too high may cause decomposition.
Reaction Time6 hoursShorter times may result in low conversion.
PIDA1.1 equivalentsInsufficient oxidant will lead to low yield.
ZnI20.5 equivalentsIncorrect catalyst loading can slow down the reaction.
Formation of Impurities/Side Products

Problem: My NMR or LC-MS analysis shows significant impurities alongside my desired product.

Possible Causes and Solutions:

  • Side Reactions: Benzofuran syntheses can be prone to side reactions, such as homocoupling in palladium-catalyzed reactions.[3] In the PIDA-mediated synthesis, self-coupling of the hydroquinone or other undesired oxidative reactions could occur.

    • Solution: Ensure the stoichiometry of the reactants is carefully controlled.[4] Slow addition of a reactive reagent can sometimes minimize side reactions by keeping its concentration low.[3]

  • Decomposition: The starting materials or the product might be degrading under the reaction conditions.

    • Solution: If the product is known to be sensitive, consider reducing the reaction temperature or time. Ensure the workup procedure is not overly harsh (e.g., avoiding strong acids or bases if the product is labile).

Purification Difficulties

Problem: I am struggling to separate my product from impurities using standard silica gel column chromatography.

Possible Causes and Solutions:

  • Co-eluting Impurities: An impurity may have a similar polarity to your product.

    • Solution: Optimize your column chromatography by using a shallow solvent gradient.[4] You could also try a different stationary phase, such as neutral or basic alumina, or a different solvent system.[4] For very difficult separations, preparative HPLC is a powerful alternative.[4]

  • Product Streaking on the Column: The phenolic hydroxyl group can sometimes cause streaking on silica gel.

    • Solution: Consider adding a small amount of acetic acid to the eluent to suppress the ionization of the hydroxyl group. Alternatively, using a less acidic stationary phase might be beneficial.

Experimental Protocol: PIDA-Mediated Synthesis

This protocol is adapted from the synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate as described by Lin et al. (2022).[1][2]

Materials:

  • Hydroquinone (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Phenyliodine diacetate (PIDA) (1.1 mmol)

  • Zinc iodide (ZnI2) (0.5 mmol)

  • Chlorobenzene (10 mL)

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a reaction flask, add hydroquinone (1.0 mmol), ethyl acetoacetate (2.0 mmol), ZnI2 (0.5 mmol), and PIDA (1.1 mmol).

  • Add chlorobenzene (10 mL) to the flask.

  • Stir the mixture at 95 °C for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Expected Yield: 88%[1][2] Appearance: White solid[1][2] Melting Point: 136–137 °C[1][2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Tandem Oxidative Coupling-Cyclization Hydroquinone->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction PIDA PIDA PIDA->Reaction Oxidant ZnI2 ZnI2 ZnI2->Reaction Catalyst Solvent Chlorobenzene, 95°C Solvent->Reaction FinalProduct Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Reaction->FinalProduct Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield? Start->Problem CheckPurity Verify Reagent Purity and Stoichiometry Problem->CheckPurity Yes Impurities Impurities Observed? Problem->Impurities No CheckConditions Check Temperature and Reaction Time CheckPurity->CheckConditions CheckCatalyst Assess Catalyst Activity CheckConditions->CheckCatalyst CheckCatalyst->Impurities Failure Consult Further Literature CheckCatalyst->Failure All Checks Fail OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) Impurities->OptimizeChroma Yes Success Successful Synthesis Impurities->Success No ConsiderHPLC Consider Preparative HPLC OptimizeChroma->ConsiderHPLC ConsiderHPLC->Success

References

Technical Support Center: Characterization of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of benzofuran derivatives.

General Troubleshooting and FAQs

This section addresses overarching issues that can arise during the analytical characterization of newly synthesized or isolated benzofuran derivatives.

Q1: My purified benzofuran derivative shows unexpected signals in multiple analyses (NMR, LC-MS). What are the likely sources?

A1: Unexpected signals often stem from residual impurities. Consider the following sources:

  • Residual Solvents: Solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be retained even after drying under high vacuum.[1]

  • Reagents and Byproducts: Unreacted starting materials, reagents, or byproducts from the synthetic route may still be present.

  • Degradation Products: Some benzofuran derivatives can be unstable and degrade upon exposure to light, air, or certain solvents.

  • Contaminants: Contamination from glassware, spatulas, or vials can introduce extraneous signals.

Q2: How should I prepare my benzofuran sample for analysis in solution (e.g., for NMR or UV-Vis)?

A2: Proper sample preparation is critical for obtaining high-quality data. For techniques requiring a solution, the benzofuran derivative must be fully dissolved in a suitable solvent. The choice of solvent is crucial and depends on the compound's solubility and the specific requirements of the analytical technique.[1] Ensure the solvent does not have signals that overlap with your sample's signals in the region of interest.[1] For NMR, use a deuterated solvent. For UV-Vis, use a UV-grade solvent. If solubility is an issue, gentle warming or sonication may help, but be cautious of potential degradation.[2]

Q3: My benzofuran derivative has poor solubility in common analytical solvents. What can I do?

A3: Poor solubility is a common challenge. Here are some strategies:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For biological assays, a stock solution in DMSO is often prepared and then diluted in an aqueous buffer.

  • Sonication: Sonication can aid in dissolving the compound in the initial stock solution.[2] However, it is generally not recommended for final dilutions in aqueous buffers for cell-based assays as it can be harsh.[2]

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the solution may improve solubility.

Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of benzofuran derivatives.

FAQs - NMR Spectroscopy

Q1: The peaks in my ¹H NMR spectrum are broad. What is the cause?

A1: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need optimization.

  • Sample Inhomogeneity: This can result from poor solubility of your benzofuran derivative.[1]

  • High Sample Concentration: A sample that is too concentrated can lead to peak broadening.[1]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.[1]

Q2: I'm seeing unexpected peaks in my NMR spectrum. What is their likely origin?

A2: Unexpected peaks can arise from several sources:

  • Residual Solvents: Common laboratory solvents are a frequent cause.[1]

  • Contaminants: Impurities from the synthesis or purification process can introduce extra signals.[1]

  • Water: The presence of water in the sample or solvent can lead to a broad peak.

Q3: The peaks in the aromatic region of my ¹H NMR spectrum are overlapping. How can I resolve them?

A3: Overlapping aromatic signals are common. Here are some approaches to resolve them:

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.[1]

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning individual proton and carbon signals even when they overlap in the 1D spectrum.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Benzofuran Core
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C26.8 - 7.6145 - 155Highly dependent on the substituent.
C36.5 - 7.2102 - 110
C47.1 - 7.5120 - 130
C57.0 - 7.4120 - 128
C67.0 - 7.4120 - 128
C77.1 - 7.6110 - 120
C3a-127 - 130Quaternary carbon.
C7a-154 - 156Quaternary carbon.

Note: These are approximate ranges and can vary significantly based on substitution patterns and the solvent used.

Experimental Protocol: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified benzofuran derivative.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

Troubleshooting Mass Spectrometry

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of benzofuran derivatives.

FAQs - Mass Spectrometry

Q1: My mass spectrum shows multiple adduct ions. How can I simplify the spectrum?

A1: The formation of adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common in Electrospray Ionization (ESI-MS).[1] To minimize these:

  • Use High-Purity Solvents: Ensure your solvents are LC-MS grade.[1]

  • Acidify the Mobile Phase: Adding a small amount of formic acid or acetic acid can promote protonation ([M+H]⁺).

  • Add Ammonium Acetate: Adding a small amount of ammonium acetate can favor the formation of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule ([M+H]⁺) over sodium and potassium adducts.[1]

Q2: The fragmentation pattern of my benzofuran derivative is complex. How can I interpret it?

A2: The fragmentation of benzofuran derivatives can be intricate and is highly dependent on their structure. For example, in 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and losses of small molecules like CO and CO₂.[3][4] The elimination of radicals can be diagnostic for the presence of specific atoms like halogens.[3][4] Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating these fragmentation pathways.

Table 2: Common Mass Spectral Fragments for 2-Aroylbenzofuran Derivatives
Fragment IonDescriptionReference
[M+H]⁺Protonated molecule[3]
Acylium ions (e.g., m/z 105)Resulting from cleavage of the aroyl group[3][4]
[M+H - C₆H₆]⁺Resulting from a hydrogen rearrangement[3][4]
[M+H - CO]⁺ / [M+H - CO₂]⁺Common neutral losses[3][4]
Radical eliminations (e.g., •Br, •Cl)Diagnostic for halogen substituents[3][4]
Experimental Protocol: General LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the benzofuran derivative (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for moderately polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid, is a good starting point.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Use ESI in positive ion mode as a starting point.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound and its potential adducts.

    • Fragmentation (MS/MS): If structural information is needed, perform MS/MS on the protonated molecule to obtain a fragmentation pattern.

Troubleshooting Chiral Separations

For chiral benzofuran derivatives, enantiomeric separation is often necessary.

FAQs - Chiral Chromatography

Q1: I am unable to separate the enantiomers of my chiral benzofuran derivative. What should I try?

A1: Enantiomeric separation can be challenging. Here are some key factors to consider:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For benzofuran derivatives containing a primary amino group, CSPs based on chiral crown ethers have shown success.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely applicable.

  • Mobile Phase: The composition of the mobile phase (both the organic modifier and any additives) significantly impacts the separation. Systematic screening of different solvents (e.g., hexane/isopropanol, hexane/ethanol) and additives (e.g., trifluoroacetic acid for basic compounds, diethylamine for acidic compounds) is often necessary.

  • Temperature: Column temperature can affect the separation. It is advisable to screen different temperatures.

Visualizing Experimental Workflows

General Workflow for Characterization of a Novel Benzofuran Derivative

start Synthesized Benzofuran Derivative purification Purification (e.g., Column Chromatography, Recrystallization) start->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) prelim_analysis->nmr ms Mass Spectrometry (LC-MS, HRMS) prelim_analysis->ms purity_check Purity Assessment (HPLC, qNMR) nmr->purity_check ms->purity_check further_analysis Further Characterization (if needed) purity_check->further_analysis final_structure Structure Elucidation & Purity Confirmed purity_check->final_structure Purity >95% chiral_sep Chiral Separation (if applicable) further_analysis->chiral_sep xray X-ray Crystallography further_analysis->xray chiral_sep->final_structure xray->final_structure

Caption: General workflow for the characterization of a novel benzofuran derivative.

Troubleshooting Workflow for Unexpected NMR Peaks

start Unexpected Peaks in NMR check_solvent Check for Residual Solvent Peaks start->check_solvent check_impurities Review Synthesis and Purification Steps start->check_impurities check_degradation Assess Sample Stability start->check_degradation rerun_purification Re-purify Sample check_impurities->rerun_purification rerun_purification->start Re-analyze change_solvent Acquire Spectrum in a Different Solvent check_degradation->change_solvent two_d_nmr Run 2D NMR (COSY, HSQC) change_solvent->two_d_nmr conclusion Identify Impurity or Degradant two_d_nmr->conclusion

References

How to increase the stability of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in solution during experimental procedures.

Understanding the Stability of this compound

This compound possesses two primary functional groups that influence its stability: a phenolic hydroxyl group and an ethyl ester group. The phenolic group is susceptible to oxidation, especially at higher pH, while the ester group is prone to hydrolysis under both acidic and basic conditions. Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: Color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the 5-hydroxy phenolic group. This process can be accelerated by exposure to light, high pH, and the presence of oxygen or metal ions.

Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause?

A2: A decrease in concentration in aqueous solutions is likely due to hydrolysis of the ethyl ester group, yielding the corresponding carboxylic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the buffer. Both acidic and alkaline conditions can catalyze this degradation.[1]

Q3: What is the optimal pH range to maintain the stability of this compound in solution?

A3: For many phenolic compounds, a slightly acidic pH range of 4-7 is often found to be the most stable.[2] It is crucial to avoid alkaline conditions (pH > 7) as this can lead to rapid, irreversible degradation of phenolic compounds.[3][4][5] However, acidic conditions can promote ester hydrolysis. Therefore, a pH around 4-5 would likely be a reasonable starting point to minimize both oxidation and hydrolysis.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: Yes, adding antioxidants can be an effective strategy to prevent the oxidative degradation of the phenolic hydroxyl group.[6][7] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application.

Q5: How should I store my stock solutions of this compound?

A5: To maximize stability, stock solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like nitrogen or argon to minimize exposure to oxygen. For phenolic resins, storage below 18°C is recommended to increase shelf life.[8]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Degradation Observed by HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH of the solvent or buffer Prepare solutions in a slightly acidic buffer (e.g., pH 4-5 acetate buffer) and re-analyze.Reduced rate of degradation.
Presence of dissolved oxygen Degas all solvents and buffers prior to use. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).Slower degradation, particularly of the phenolic moiety.
Exposure to light Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or light-protected containers.Minimized photodegradation. Phenolic compounds can degrade when exposed to sunlight.[9]
Elevated temperature Prepare and store solutions at reduced temperatures (e.g., on ice or at 2-8 °C). Avoid heating solutions unless absolutely necessary.Decreased rate of both hydrolysis and oxidation.
Incompatible solvent Test the stability of the compound in a range of solvents with varying polarities. Methanol and ethyl acetate have been shown to be effective in extracting phenolic compounds.[5]Identification of a solvent system that enhances stability.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent solution preparation and handling Standardize all experimental protocols, including solvent degassing, pH adjustment, and light protection.Improved consistency of results.
Variable storage times of solutions Prepare fresh solutions for each experiment or establish a maximum storage time based on stability studies.Reduced variability due to time-dependent degradation.
Contamination with metal ions Use high-purity solvents and reagents. Consider the use of a chelating agent (e.g., EDTA) if metal ion contamination is suspected.Enhanced stability by preventing metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.[10][11]

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable HPLC method to determine the percentage of degradation and identify major degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC ID Identify Degradants HPLC->ID Compound Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).[13]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution (example):

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Detection:

  • UV: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 280 nm).

  • MS: Use electrospray ionization (ESI) in both positive and negative modes to identify the mass of the parent compound and any degradation products.

Procedure:

  • Inject samples from the forced degradation study.

  • Analyze the chromatograms to ensure baseline separation between the parent peak and all degradation peaks.

  • The method is considered "stability-indicating" if all peaks are well-resolved.

Stability Indicating Method Development cluster_workflow Workflow Forced Degradation Samples Forced Degradation Samples HPLC Method Development HPLC Method Development Forced Degradation Samples->HPLC Method Development Peak Resolution Check Peak Resolution Check HPLC Method Development->Peak Resolution Check Peak Resolution Check->HPLC Method Development Not Resolved   Optimized Method Optimized Method Peak Resolution Check->Optimized Method  Resolved Method Validation Method Validation Optimized Method->Method Validation

Workflow for Stability-Indicating Method Development

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid) and ethanol. This reaction is catalyzed by both acid and base.

  • Oxidation of Phenol: The 5-hydroxy group can be oxidized to form a quinone-type structure. This is often a complex process that can lead to colored polymeric products.

G cluster_main Potential Degradation Pathways A Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate B 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid + Ethanol A->B  Ester Hydrolysis (H+ or OH-) C Oxidized Products (e.g., Quinone-type structures) A->C  Oxidation (O2, Light, Metal Ions)  

Potential Degradation Pathways

References

Avoiding impurities in the synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, helping you to identify potential causes and implement effective solutions.

Problem IDQuestionPossible CausesSuggested Solutions
IMP-001 My final product is a brownish or yellowish oil/solid instead of the expected white solid. What could be the cause? This often indicates the presence of oxidation products or polymeric impurities. The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of air.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen.- Purify the final product using column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from more polar, colored impurities.
IMP-002 TLC analysis of my crude product shows multiple spots close to the product spot. What are these likely to be? These could be isomers, starting materials, or partially reacted intermediates. Depending on the synthetic route, side reactions such as O-alkylation of the phenolic hydroxyl group or incomplete cyclization can lead to multiple products.- Monitor the reaction progress closely by TLC to ensure complete consumption of starting materials.- Optimize the reaction temperature and time to favor the desired product formation.- If using a base, ensure its stoichiometry is correct to avoid side reactions.- For purification, column chromatography with a carefully selected solvent system is recommended to separate these closely related compounds.
IMP-003 The ¹H NMR spectrum of my purified product shows unidentifiable broad peaks. What could be the issue? Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities (e.g., residual metal catalysts if a metal-catalyzed reaction was used) or polymeric material.- If a metal catalyst was used, consider treating the crude product with a metal scavenger before final purification.- Ensure all glassware is scrupulously clean.- If polymeric impurities are suspected, precipitation of the desired product from a suitable solvent system might be effective.
IMP-004 My reaction yield is consistently low, even after purification. How can I improve it? Low yields can result from incomplete reactions, side reactions, or degradation of the product during workup or purification.- Re-evaluate the reaction conditions, including temperature, reaction time, and catalyst loading (if applicable). A study by Lin et al. (2022) reported a high yield of 88% using specific conditions.[1][2]- Ensure the purity of your starting materials. Impurities in the starting materials can inhibit the reaction or lead to side products.- During workup, avoid strongly acidic or basic conditions that could degrade the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A one-pot synthesis involves the reaction of a hydroquinone with a β-keto ester in the presence of an oxidizing agent and a catalyst. For instance, the reaction of 1,4-hydroquinone with ethyl acetoacetate using phenyliodine(III) diacetate (PIDA) as an oxidant and zinc iodide (ZnI₂) as a catalyst in chlorobenzene at 95 °C has been reported to give a high yield of the desired product.[1][2]

Q2: What are the key parameters to control to minimize impurity formation?

A2: Key parameters include:

  • Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the phenolic group.

  • Temperature: Careful control of the reaction temperature is necessary to avoid side reactions and product degradation.

  • Purity of Reagents: Using high-purity starting materials and solvents is essential.

  • Reaction Time: Monitoring the reaction by TLC to determine the optimal reaction time can prevent the formation of byproducts due to prolonged reaction times.

Q3: How can I effectively purify the crude product?

A3: Column chromatography on silica gel is a highly effective method for purifying this compound. A typical solvent system would be a gradient of ethyl acetate in hexane. The pure product is a white solid with a melting point of 136-137 °C.[1][2]

Q4: Are there any known incompatible reagents or conditions to avoid?

A4: Strong oxidizing agents, beyond what is required for the reaction, can lead to unwanted side products. Additionally, strongly acidic or basic conditions during workup should be avoided as they can potentially lead to hydrolysis of the ester or other degradation pathways.

Quantitative Data Summary

The following table summarizes the reaction conditions and yield for the synthesis of this compound as reported by Lin et al. (2022).[1][2]

ParameterValue
Starting Materials 1,4-Hydroquinone, Ethyl acetoacetate
Oxidant Phenyliodine(III) diacetate (PIDA)
Catalyst Zinc Iodide (ZnI₂)
Solvent Chlorobenzene
Temperature 95 °C
Reaction Time 6 hours
Yield 88%
Melting Point 136-137 °C

Experimental Protocol

This protocol is based on the successful synthesis reported by Lin et al. (2022).[1][2]

Materials:

  • 1,4-Hydroquinone

  • Ethyl acetoacetate

  • Phenyliodine(III) diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Chlorobenzene (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), zinc iodide (0.25 mmol), and phenyliodine(III) diacetate (0.55 mmol).

  • Add anhydrous chlorobenzene (5 mL) to the flask.

  • Stir the reaction mixture at 95 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound as a white solid.

Visualizations

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for troubleshooting common impurities encountered during the synthesis of this compound.

TroubleshootingWorkflow cluster_issues Impurity Profile cluster_causes Potential Causes cluster_solutions Corrective Actions start Crude Product Analysis (TLC, NMR) multiple_spots Multiple Spots on TLC start->multiple_spots Identify issue colored_product Colored Product (Yellow/Brown) start->colored_product Identify issue broad_nmr Broad NMR Signals start->broad_nmr Identify issue low_yield Low Yield start->low_yield Identify issue incomplete_reaction Incomplete Reaction / Side Reactions multiple_spots->incomplete_reaction oxidation Oxidation of Phenol colored_product->oxidation paramagnetic Paramagnetic Impurities / Polymerization broad_nmr->paramagnetic low_yield->incomplete_reaction suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions optimize_reaction Optimize Reaction Time/ Temperature/Stoichiometry incomplete_reaction->optimize_reaction inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->inert_atmosphere metal_scavenger Use Metal Scavenger paramagnetic->metal_scavenger suboptimal_conditions->optimize_reaction reagent_purity Check Reagent Purity suboptimal_conditions->reagent_purity purification Column Chromatography optimize_reaction->purification inert_atmosphere->purification metal_scavenger->purification reagent_purity->purification

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Refinement of Column Chromatography for Purifying Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the column chromatography of a benzofuran derivative?

A good starting point for the purification of relatively nonpolar aromatic heterocycles like many benzofurans is a low percentage of a polar solvent in a nonpolar solvent.[1] A common initial mobile phase is a mixture of hexane and ethyl acetate, often starting at a 9:1 or 19:1 ratio.[1] For more polar benzofurans, a dichloromethane/methanol system may be more appropriate.[2] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3]

Q2: My benzofuran derivative is tailing significantly on the silica gel column. What is the cause and how can I fix it?

Peak tailing of benzofuran derivatives on a silica gel column is often due to the interaction of basic functionalities, such as a tertiary amine, with the acidic silanol groups on the silica surface.[2] To resolve this, you can:

  • Add a competing amine: Incorporate a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or pyridine into the eluent to neutralize the acidic sites on the silica.[2]

  • Use a different stationary phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.[2][4] Amine-functionalized silica can also be an effective alternative.[2]

Q3: I am experiencing low recovery of my benzofuran derivative after column chromatography. What are the potential reasons?

Low recovery can stem from several factors. Benzofuran derivatives can be sensitive and may decompose on acidic silica gel.[3] Additionally, strong interactions between polar functional groups on the benzofuran (like hydroxyl or lactone moieties) and the stationary phase can lead to irreversible adsorption.[3] To improve recovery, consider the following:

  • Deactivate the silica gel: Pre-wash the silica gel with a solvent mixture containing a small amount of a non-polar base like triethylamine (~1%) in your eluent system.[3]

  • Use an alternative stationary phase: Employ a less acidic stationary phase like neutral alumina.[3]

  • Minimize time on the column: Utilize flash chromatography to reduce the contact time between your compound and the stationary phase, thereby minimizing the chance of degradation.[3]

Q4: Should I use isocratic or gradient elution for purifying my benzofuran derivative?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the solvent composition remains constant, is simpler and often suitable for routine analysis of well-known, simple mixtures.[4]

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is generally better for complex mixtures containing compounds with a wide range of polarities.[4] It can lead to sharper peaks, improved resolution, and shorter analysis times.[4] For many benzofuran purifications, a shallow solvent gradient can significantly improve separation.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the column chromatography of benzofurans.

Problem 1: Poor Separation of Benzofuran from Impurities
Possible Cause Recommended Solution
The solvent system lacks sufficient selectivity.Systematically vary the polarity of the mobile phase. Perform thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify optimal separation conditions before running the column.[2]
Column overloading.The amount of crude sample loaded should generally be 1-5% of the mass of the stationary phase (silica gel). Exceeding this can lead to broad bands and poor separation.
Improper column packing.Ensure the column is packed uniformly as a slurry to avoid air bubbles or cracks, which can cause channeling and inefficient separation. The column should never be allowed to run dry.
Problem 2: The Benzofuran Derivative is Not Eluting from the Column
Possible Cause Recommended Solution
Solvent polarity is too low.The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Compound is decomposing on the silica gel.Some benzofurans are sensitive to the acidic nature of silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to check for degradation. If decomposition occurs, consider using a different stationary phase like alumina or deactivated silica gel.[5]
The compound is highly insoluble and has precipitated at the top of the column.This may necessitate unpacking the top of the column to recover the material. Ensure the compound is fully dissolved in a minimal amount of an appropriate solvent before loading.
Problem 3: The Purified Benzofuran is an Oil and Won't Crystallize
Possible Cause Recommended Solution
Residual solvent or impurities are inhibiting crystallization.Ensure all solvent is removed by drying under a high vacuum for an extended period.[3]
The chosen solvent is not suitable for crystallization.Perform trituration by adding a solvent in which your compound is poorly soluble but the impurities are soluble. Stirring the mixture may cause the desired compound to precipitate.[3] Alternatively, use a solvent/anti-solvent recrystallization method by dissolving the oil in a minimal amount of a good solvent and then slowly adding an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy.[3]

Data Presentation

Table 1: General Solvent Systems for Benzofuran Purification

Compound PolarityRecommended Starting Solvent SystemTypical Ratio (Nonpolar:Polar)
NonpolarHexane / Ethyl Acetate9:1 to 19:1
Moderately PolarDichloromethane / MethanolGradient
Basic (Amine-containing)Hexane / Ethyl Acetate with 0.1-1% TriethylamineGradient

Note: The optimal solvent system should always be determined empirically using TLC.

Table 2: Troubleshooting Summary for Common Benzofuran Purification Issues

IssuePotential Cause(s)Key Troubleshooting Steps
Low Recovery Decomposition on silica, strong adsorptionDeactivate silica with triethylamine, use alumina, employ flash chromatography.[3]
Peak Tailing Acidic silica interacting with basic compoundsAdd triethylamine to eluent, use amine-functionalized silica or alumina.[2]
Co-eluting Impurities Similar polarity of product and impuritiesOptimize solvent system with extensive TLC trials, consider a different stationary phase, or use preparative HPLC for difficult separations.[2][4]
Product Won't Elute Solvent too nonpolar, decomposition, insolubilityIncrease solvent polarity, switch to a less acidic stationary phase, ensure complete dissolution before loading.[5]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Benzofuran Derivative
  • TLC Analysis: Develop a solvent system that gives an Rf value of 0.2-0.3 for the target benzofuran. A common system is a gradient of ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring a uniform bed free of air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude benzofuran derivative in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzofuran derivative.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Logic for Benzofuran Purification start Start Purification tlc Perform TLC Analysis start->tlc rf_ok Is Rf between 0.2-0.3? tlc->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No run_column Run Column Chromatography rf_ok->run_column Yes adjust_solvent->tlc check_purity Check Purity of Fractions (TLC/NMR) run_column->check_purity pure Pure Product Obtained check_purity->pure Fractions are Pure impure Product is Impure check_purity->impure Fractions are Impure low_recovery Low Recovery? check_purity->low_recovery Yield is Low troubleshoot_separation Troubleshoot Separation: - Optimize Gradient - Change Stationary Phase - Check for Overloading impure->troubleshoot_separation low_recovery->pure No, Yield is Good troubleshoot_recovery Troubleshoot Recovery: - Deactivate Silica - Use Alumina - Check for Decomposition low_recovery->troubleshoot_recovery Yes troubleshoot_separation->run_column troubleshoot_recovery->run_column

Caption: A decision-making workflow for troubleshooting benzofuran purification.

Experimental_Workflow General Experimental Workflow for Benzofuran Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Preparation (Slurry Packing) tlc_analysis->column_prep sample_loading 3. Sample Loading (Wet or Dry Method) column_prep->sample_loading elution 4. Elution (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling 7. Pooling of Pure Fractions fraction_analysis->pooling solvent_removal 8. Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Benzofuran solvent_removal->final_product

Caption: A step-by-step workflow for purifying benzofurans via column chromatography.

References

Validation & Comparative

A Comparative Analysis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its structural analogs. The following sections detail their activities, supported by experimental data, and provide comprehensive methodologies for the cited assays.

Introduction

This compound is a heterocyclic compound belonging to the benzofuran class, a group of molecules known for a wide array of pharmacological activities.[1][2][3][4] Benzofuran derivatives are integral to numerous natural products and synthetic drugs, exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This guide focuses on a comparative analysis of this compound and its analogs, providing a structured overview of their biological potential. While direct biological data for the parent compound is limited in the public domain, its structural similarity to other biologically active benzofurans suggests its potential as a valuable scaffold in drug discovery. This analysis, therefore, draws comparisons with functionally and structurally related benzofuran derivatives to highlight key structure-activity relationships and guide future research.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological data for various benzofuran derivatives, offering a comparative perspective on their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Benzofuran Analogs
Compound IDStructureCell LineIC50 (µM)Reference
1 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)6.3 ± 2.5[5]
HepG2 (Hepatocellular Carcinoma)11 ± 3.2[5]
2 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[5]
A549 (Lung Carcinoma)3.5 ± 0.6[5]
SW620 (Colon Adenocarcinoma)10.8 ± 0.9[5]
3 3-Formylbenzofuran derivativeSK-Hep-1 (Hepatocellular Carcinoma)5.365[6]
4 3-Formylbenzofuran derivativeSK-Hep-1 (Hepatocellular Carcinoma)6.013[6]
5 3-(piperazinylmethyl)benzofuran derivative (9h)Panc-1 (Pancreatic Carcinoma)-[7]
CDK2 (Cyclin-dependent kinase 2)0.0409[7]
6 3-(piperazinylmethyl)benzofuran derivative (11d)Panc-1 (Pancreatic Carcinoma)2.22[7]
MCF-7 (Breast Adenocarcinoma)5.57[7]
A549 (Lung Carcinoma)2.99[7]
CDK2 (Cyclin-dependent kinase 2)0.0417[7]
Table 2: Antimicrobial Activity of Benzofuran Analogs
Compound IDStructureMicroorganismMIC (µg/mL)Reference
7 EuparinCandida albicans7.81[8]
8 Benzofuran derivative with hydroxyl at C-6Staphylococcus aureus0.78 - 6.25[9]
Gram-positive bacteria0.78 - 3.12[9]
9 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10 (6H,9bH)-dioneGram-positive & Gram-negative bacteria500 - 1000[9]
10 Benzofuran-2-carboxylate 1,2,3-triazole (6g)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa-[5]
Aspergillus niger, Sclerotium rolfsii-[5]
11 Benzofuran-2-carboxylate 1,2,3-triazole (6h)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa-[5]
Aspergillus niger, Sclerotium rolfsii-[5]
12 Benzofuran-2-carboxylate 1,2,3-triazole (6i)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa-[5]
Aspergillus niger, Sclerotium rolfsii-[5]

Note: For compounds 10, 11, and 12, the original source indicates potent activity but does not provide specific MIC values in the abstract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10][11]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared from an overnight culture.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Enzyme Inhibition Assay (e.g., Tyrosinase, Kinases)

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: The target enzyme (e.g., tyrosinase, CDK2) and its specific substrate are prepared in a suitable buffer.

  • Reaction Mixture: The benzofuran derivative at various concentrations is pre-incubated with the enzyme in a 96-well plate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated for a specific period at an optimal temperature.

  • Detection of Product Formation: The formation of the product is measured using a suitable detection method, such as spectrophotometry or fluorescence.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the enzyme activity in the presence of the compound to that of a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined.[12]

Signaling Pathways and Mechanisms of Action

Several studies have indicated that benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The mTOR and ERK signaling pathways are notable targets.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][13] Dysregulation of the mTOR pathway is a common feature in many cancers.[2] Certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, leading to a reduction in cancer cell proliferation.[1][13]

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of Benzofuran Analogs Benzofuran Analogs Benzofuran Analogs->mTORC1 Inhibition

Inhibition of the mTOR Signaling Pathway by Benzofuran Analogs.
RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are frequently observed in various cancers. Some 3-formylbenzofuran derivatives have demonstrated the ability to reduce the phosphorylation level of ERK, suggesting that they can block this signaling pathway and thereby inhibit cancer cell growth.[14]

ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival 3-Formylbenzofuran Analogs 3-Formylbenzofuran Analogs 3-Formylbenzofuran Analogs->ERK Inhibition of Phosphorylation

Inhibition of the ERK Signaling Pathway by 3-Formylbenzofuran Analogs.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel benzofuran analogs is depicted below. This process typically begins with the chemical synthesis of the target compounds, followed by a series of in vitro biological assays to assess their therapeutic potential.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Synthesis of Benzofuran Core Synthesis of Benzofuran Core Starting Materials->Synthesis of Benzofuran Core Derivatization / Analog Synthesis Derivatization / Analog Synthesis Synthesis of Benzofuran Core->Derivatization / Analog Synthesis In Vitro Screening In Vitro Screening Derivatization / Analog Synthesis->In Vitro Screening Anticancer Assays (MTT) Anticancer Assays (MTT) In Vitro Screening->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) In Vitro Screening->Antimicrobial Assays (MIC) Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays (MTT)->Mechanism of Action Studies

General Workflow for Synthesis and Evaluation of Benzofuran Analogs.

Conclusion

The comparative analysis of this compound and its analogs reveals the significant therapeutic potential of the benzofuran scaffold. The presented data highlights the promising anticancer and antimicrobial activities of various derivatives, with specific structural modifications influencing their potency and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of novel benzofuran-based therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their pharmacological properties and advance their development as clinical candidates.

References

Unveiling the Potential of Novel Benzofuran Hybrids in Inflammation Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of novel benzofuran hybrids against established alternatives, supported by experimental data and detailed methodologies.

Benzofuran scaffolds have emerged as a promising area in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This guide delves into the anti-inflammatory prowess of newly synthesized benzofuran hybrids, comparing their performance with standard non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of these novel compounds.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of novel benzofuran hybrids has been evaluated through various in vitro and in vivo models. This section summarizes the key findings, comparing the activity of representative novel compounds with well-established anti-inflammatory agents like Celecoxib and Indomethacin.

In Vitro Anti-inflammatory Activity

The in vitro assessment of anti-inflammatory activity often involves measuring the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and nitric oxide (NO). The following table summarizes the inhibitory concentrations (IC50) of selected novel benzofuran hybrids against these targets.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Piperazine/Benzofuran Hybrid 5d NO Production (LPS-stimulated RAW 264.7 cells)52.23 ± 0.97[1]--
Benzofuran-Rhodanine Hybrid 5h COX-2 InhibitionLower than Celecoxib (Specific value not provided in abstract)[3]Celecoxib-
Benzofuran-Rhodanine Hybrid 5h 5-LOX InhibitionHigher than Meclofenamate Sodium (Specific value not provided in abstract)[3]Meclofenamate Sodium-
Fluorinated Benzofuran Derivative 5 COX-2 Inhibition28.1--
Fluorinated Benzofuran Derivative 6 COX-1 Inhibition5.0[4]--
Fluorinated Benzofuran Derivative 6 COX-2 Inhibition13.0[4]--
Benzofuran-N-aryl piperazine Hybrid 16 NO Production (LPS-stimulated RAW 264.7 cells)5.28[2][5]--
Visnagin/Benzofuran Hybrids COX-2 Inhibition0.04 - 0.40[6]Celecoxib-
Visnagin/Benzofuran Hybrids COX-1 Inhibition3.03 - 12.07[6]Celecoxib-
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. The table below presents the percentage inhibition of paw edema by selected benzofuran hybrids.

CompoundDoseTime Point% Inhibition of Paw EdemaReference Compound% Inhibition
Benzofuran Amide Derivative 6b Not Specified2 h71.10[7][8]IndomethacinNot Specified
Benzofuran Amide Derivative 6a Not Specified2 h61.55[7][8]IndomethacinNot Specified
Benzofuran-Rhodanine Hybrid 5h Not SpecifiedNot SpecifiedHigher than Celecoxib[3]CelecoxibNot Specified

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of benzofuran hybrids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of various pro-inflammatory mediators.[1][9]

NF-kappaB and MAPK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activation MAPKKK MAPKKK TLR4->MAPKKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB p65/p50 NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation DNA DNA NFκB_nuc->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: NF-κB and MAPK signaling pathways.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of test compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Production Assay A Seed RAW 264.7 cells in 96-well plates B Pre-treat cells with benzofuran hybrids or vehicle A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for in-vitro NO production assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the novel benzofuran hybrids or a vehicle control for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of untreated cells serves as the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle-treated group. The IC50 value is determined from the dose-response curve.[1]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely accepted model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used for the study. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.

  • Compound Administration: The test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[7][8]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compounds to selectively inhibit the COX-1 and COX-2 isoenzymes.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer containing a heme cofactor for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the vehicle control. IC50 values are determined from the concentration-response curves for both COX-1 and COX-2 to assess the compound's potency and selectivity.[4][6]

References

A Comparative Analysis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2][3] This guide provides a comparative overview of the potential antimicrobial efficacy of a specific benzofuran derivative, Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, against established antimicrobial agents: Penicillin, Ciprofloxacin, and Fluconazole.

While direct and extensive experimental data on the antimicrobial activity of this compound is limited in publicly available literature, this guide draws upon the reported antimicrobial activities of structurally similar benzofuran derivatives to provide a potential performance landscape. The comparative data for well-known agents are based on established clinical and laboratory findings.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values, a key indicator of antimicrobial efficacy, for various benzofuran derivatives and the comparator drugs against a selection of common pathogens. Lower MIC values indicate greater potency.

Compound/AgentTarget MicroorganismGram StainTypeMIC Range (µg/mL)Reference
Benzofuran Derivatives Staphylococcus aureusGram-positiveBacterium0.039 - 62.5[1]
Escherichia coliGram-negativeBacterium6.25 - >100[3]
Candida albicansN/AFungus0.625 - 31.25[1]
Penicillin Staphylococcus aureus (susceptible)Gram-positiveBacterium0.015 - 2[4]
Escherichia coliGram-negativeBacterium>64 (Resistant)[5]
Candida albicansN/AFungusIneffective
Ciprofloxacin Staphylococcus aureusGram-positiveBacterium0.12 - 2[6]
Escherichia coliGram-negativeBacterium0.004 - 0.5[6]
Pseudomonas aeruginosaGram-negativeBacterium0.03 - 4[6]
Candida albicansN/AFungusIneffective
Fluconazole Staphylococcus aureusGram-positiveBacteriumIneffective
Escherichia coliGram-negativeBacteriumIneffective
Candida albicansN/AFungus0.25 - 64[7][8]
Cryptococcus neoformansN/AFungus0.12 - 16[7][8]

Note: The MIC values for benzofuran derivatives are a composite from various studies on different derivatives and are intended to show the potential range of activity for this class of compounds.[1][3][9] The specific activity of this compound may vary.

Mechanisms of Action

Benzofuran Derivatives : The precise mechanism of action can vary based on the specific substitutions on the benzofuran core. However, proposed mechanisms include disruption of bacterial cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[2]

Penicillin : A member of the β-lactam class of antibiotics, penicillin inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[5][10][11] This leads to cell lysis and bacterial death.

Ciprofloxacin : As a fluoroquinolone antibiotic, ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, repair, and recombination, and their inhibition leads to rapid bacterial cell death.

Fluconazole : This triazole antifungal agent works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[7][8] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the antimicrobial activity of a compound, based on standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound : The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Determination of MIC : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion for Zone of Inhibition Measurement
  • Preparation of Agar Plates : Mueller-Hinton agar plates are prepared with a standardized depth.[20]

  • Inoculation : The surface of the agar is evenly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks : Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation : The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition : The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizing Experimental Workflows and Relationships

// Connections Microorganism -> Inoculum [color="#4285F4"]; Media -> Inoculum [color="#4285F4"]; Compound -> BrothDilution [color="#EA4335"]; Inoculum -> BrothDilution [color="#EA4335"]; Compound -> DiskDiffusion [color="#FBBC05"]; Inoculum -> DiskDiffusion [color="#FBBC05"]; BrothDilution -> MIC [color="#34A853"]; DiskDiffusion -> Zone [color="#34A853"]; MIC -> Compare [color="#5F6368"]; Zone -> Compare [color="#5F6368"]; Compare -> Efficacy [color="#5F6368"]; } caption: "Generalized workflow for antimicrobial susceptibility testing."

// Connections Penicillin -> PBP [label="Binds to", color="#EA4335"]; PBP -> Peptidoglycan [label="Inhibits", color="#EA4335"]; Peptidoglycan -> CellWall [label="Blocks", color="#EA4335"]; CellWall -> Lysis [label="Leads to", color="#EA4335"];

Ciprofloxacin -> Gyrase [label="Inhibits", color="#4285F4"]; Gyrase -> Replication [label="Blocks", color="#4285F4"]; Replication -> CellDivision [label="Results in", color="#4285F4"];

Fluconazole -> CYP450 [label="Inhibits", color="#34A853"]; CYP450 -> Ergosterol [label="Blocks", color="#34A853"]; Ergosterol -> Membrane [label="Disrupts", color="#34A853"]; Membrane -> GrowthInhibition [label="Leads to", color="#34A853"]; } caption: "Mechanisms of action for comparator antimicrobial agents."

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is fundamental to the design of novel and effective therapeutic agents. This guide provides a comprehensive comparison of 5-hydroxybenzofuran derivatives, a class of compounds recognized for their diverse pharmacological potential. By presenting objective experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate informed decisions in the pursuit of new drug candidates.

The benzofuran scaffold is a prominent heterocyclic core found in a multitude of natural products and synthetic compounds with significant biological activities. The addition of a hydroxyl group at the 5-position, in particular, has been a focal point of research, contributing to the antioxidant, anti-inflammatory, anticancer, and antifungal properties of these derivatives. This guide will delve into the structure-activity relationships (SAR) that govern these effects, offering a comparative analysis of various substituted 5-hydroxybenzofuran analogues.

Comparative Analysis of Biological Activities

The biological efficacy of 5-hydroxybenzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance in key biological assays.

Table 1: Antioxidant Activity of Benzofuran-2-one Derivatives

The antioxidant capacity of several benzofuran-2-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower rIC50 value, which is the inverse of the IC50 value relative to the standard Trolox, indicates higher antioxidant activity.

CompoundrIC50 (in Methanol)Number of Reduced DPPH Molecules
3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.31~2
3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.25~2
3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one0.18~2
3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.17~3
Trolox (Standard)1.001
Data sourced from Miceli et al. (2018).

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)
Piperazine/benzofuran hybrid 5dNitric Oxide (NO) InhibitionRAW 264.715.3
Aza-benzofuran derivativeNitric Oxide (NO) InhibitionRAW 264.712.5
Celecoxib (Control)Nitric Oxide (NO) InhibitionRAW 264.725.6
Data for piperazine/benzofuran hybrid 5d sourced from Chen et al. (2023). Data for aza-benzofuran derivatives and celecoxib sourced from a 2023 study on compounds from Penicillium crustosum.

Table 3: Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives against different human cancer cell lines are commonly evaluated using the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)
Benzofuran-chalcone hybrid 4gHuman Breast Adenocarcinoma (MCF-7)1.98
Benzofuran-chalcone hybrid 3dHuman Breast Adenocarcinoma (MCF-7)4.32
Benzofuran-chalcone hybrid 3jHuman Breast Adenocarcinoma (MCF-7)5.14
Cisplatin (Control)Human Breast Adenocarcinoma (MCF-7)12.25
Benzofuran-2-carboxamide 50gHuman Colon Carcinoma (HCT-116)0.87
Benzofuran-2-carboxamide 50gHuman Cervical Cancer (HeLa)0.73
Benzofuran-2-carboxamide 50gHuman Lung Carcinoma (A549)0.57
3-oxadiazolylbenzofuran 14cHuman Colon Carcinoma (HCT-116)3.27
*Data for benzofuran-chalcone hybrids 4g, 3d, and 3j sourced from studies on their synthesis and anti-tumor activity. Data for benzofuran-2-carboxamide 50g and 3-oxadiazolylbenzofuran

Unraveling the Anticancer Potential of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (EHMBFC) with other benzofuran derivatives, focusing on their mechanisms of action as potential anticancer agents. This analysis is supported by available experimental data and detailed methodologies to facilitate further investigation into this promising class of compounds.

This compound is a benzofuran derivative with purported efficacy in the treatment of prostate cancer cells. While initial information suggests a novel mechanism involving DNA demethylation via activation of DNA glycosylases and polymerases as a photocurrent sensitizer, the more broadly investigated and established mechanism for the anticancer effects of benzofuran derivatives, particularly in the context of photosensitization, is through the induction of apoptosis via the generation of reactive oxygen species (ROS). This guide will focus on the latter, more substantiated mechanism of action.

Comparative Anticancer Activity of Benzofuran Derivatives

The therapeutic potential of benzofuran derivatives has been explored across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting biological processes, is a key metric for comparison. The following table summarizes the IC50 values of several benzofuran derivatives against different cancer cell lines, offering a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (EHMBFC) Prostate CancerData N/A
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[1]
HepG2 (Liver)11 ± 3.2[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[1]
HepG2 (Liver)3.8 ± 0.5[1]
SW620 (Colon)10.8 ± 0.9[1]
3-methylbenzofuran derivative 16b (with p-methoxy group)A549 (Lung)1.48[2]
Benzofuran-isatin conjugate 5a SW-620 (Colon)8.7[3]
HT-29 (Colon)9.4[3]
Benzofuran-isatin conjugate 5d SW-620 (Colon)6.5[3]
HT-29 (Colon)9.8[3]
3-formylbenzofuran derivative 3b SK-Hep-1 (Liver)5.365[2]
3-formylbenzofuran derivative 3c SK-Hep-1 (Liver)6.013[2]
Benzofuran-chalcone derivative 33d A-549 (Lung)2.74[2]
MCF-7 (Breast)3.22[2]
HT-29 (Colon)7.29[2]

Note: Specific IC50 data for this compound against prostate cancer cells is not currently available in peer-reviewed literature. The presented data for other benzofuran derivatives highlights the potential of this chemical scaffold in cancer therapy.

Mechanism of Action: Photodynamic Therapy and Induction of Apoptosis

The primary proposed mechanism of action for EHMBFC as an anticancer agent is through photodynamic therapy (PDT). As a photosensitizer, upon activation by light of a specific wavelength, EHMBFC is believed to generate cytotoxic reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Photosensitizer-Induced Apoptosis

The generation of ROS by a photosensitizer like a benzofuran derivative triggers a cascade of intracellular events leading to apoptosis. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Cellular Environment cluster_1 ROS Generation cluster_2 Cellular Damage & Signaling cluster_3 Apoptotic Cascade Light_Activation Light Activation EHMBFC EHMBFC (Photosensitizer) Light_Activation->EHMBFC Excites Oxygen Molecular Oxygen (O2) EHMBFC->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Forms Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Death_Receptors Death Receptor Activation ROS->Death_Receptors DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Death_Receptors->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Photosensitizer-induced apoptosis pathway.

Experimental Protocols

To rigorously evaluate the anticancer properties of EHMBFC and compare it with other compounds, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

  • Cell Culture: Prostate cancer cells (e.g., PC-3, LNCaP, DU-145) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (EHMBFC or alternatives) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of ROS within cells following treatment with a photosensitizer and light exposure.

  • Cell Preparation: Prostate cancer cells are cultured on plates or coverslips.

  • Probe Loading: Cells are incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Treatment: Cells are treated with the photosensitizer (e.g., EHMBFC) for a specific duration.

  • Light Exposure: The treated cells are exposed to light of a wavelength appropriate to activate the photosensitizer.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound and/or light to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow Visualization

The logical flow of experiments to confirm the mechanism of action of EHMBFC is outlined below.

G Start Hypothesis: EHMBFC has anticancer activity MTT_Assay Cell Viability Assay (MTT) - Determine IC50 Start->MTT_Assay ROS_Detection ROS Detection Assay - Confirm ROS generation MTT_Assay->ROS_Detection If cytotoxic Apoptosis_Assay Apoptosis Assay (Annexin V/PI) - Confirm apoptotic cell death ROS_Detection->Apoptosis_Assay If ROS positive Comparative_Analysis Comparative Analysis - Compare IC50 and ROS levels with other benzofurans Apoptosis_Assay->Comparative_Analysis If apoptosis confirmed Conclusion Conclusion: Confirm mechanism and relative potency Comparative_Analysis->Conclusion

Caption: Experimental workflow for mechanism confirmation.

References

A Comparative Guide to the Synthetic Routes of 5-Hydroxybenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents. The efficient synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of four distinct synthetic routes to 5-hydroxybenzofurans, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four discussed synthetic methodologies, offering a direct comparison of their efficiency and reaction conditions.

Synthetic RouteKey Reagents & CatalystSolventTemperature (°C)Reaction Time (h)Yield Range (%)
PIDA-Mediated Oxidative Coupling and CyclizationHydroquinone, β-dicarbonyl compound, PIDA, ZnI₂Chlorobenzene95623-96[1][2]
Palladium-Catalyzed C-H Functionalization/CyclizationBenzoquinone, Terminal Alkyne, Pd(OAc)₂DMSO100125-8% (alkyne self-coupled), up to 85% for desired product[3][4]
Sc(OTf)₃-Catalyzed Michael Addition/Cyclization1,4-Benzoquinone, Ketone, Sc(OTf)₃, Triethyl orthoformateNot specifiedNot specifiedNot specifiedGood to excellent (qualitative)[5]
One-pot, Three-step Synthesis1,3-Diketone, 1,4-Benzoquinone, K₂CO₃, HClNot specifiedMild (not specified)Not specifiedNot specified (described as economical and practical)[6][7]

PIDA-Mediated Oxidative Coupling and Cyclization

This method, developed by Lin et al. (2022), provides a practical and powerful approach for the synthesis of 5-hydroxybenzofurans through a tandem in situ oxidative coupling and cyclization of simple phenols (hydroquinones) and β-dicarbonyl compounds.[1][2] The use of phenyliodine(III) diacetate (PIDA) as an oxidant and zinc iodide (ZnI₂) as a Lewis acid catalyst is crucial for the reaction's success.[1]

Advantages:

  • High yields achieved for a variety of substrates.[2]

  • Direct functionalization of aromatic C(sp²)–H bonds.[2]

  • One-pot procedure simplifies the synthetic process.

Disadvantages:

  • Requires a hypervalent iodine reagent (PIDA), which can be expensive.

  • The use of a chlorinated solvent (chlorobenzene) may be a concern for green chemistry applications.

Experimental Protocol

A mixture of hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours. After the reaction is complete, the mixture is quenched with water. The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by column chromatography on silica gel.[1]

Reaction Pathway

PIDA_Mediated_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Hydroquinone Hydroquinone Intermediate1 p-Benzoquinone (in situ) Hydroquinone->Intermediate1 Oxidation BetaDicarbonyl β-Dicarbonyl Compound Michael_Adduct Michael Adduct BetaDicarbonyl->Michael_Adduct PIDA PIDA PIDA->Intermediate1 ZnI2 ZnI₂ ZnI2->Michael_Adduct Solvent Chlorobenzene, 95°C Product 5-Hydroxybenzofuran Intermediate1->Michael_Adduct Michael Addition Cyclization Cyclized Intermediate Michael_Adduct->Cyclization Intramolecular Cyclization Aromatization Aromatized Intermediate Cyclization->Aromatization Aromatization Aromatization->Product

Caption: PIDA-mediated synthesis of 5-hydroxybenzofurans.

Palladium-Catalyzed Tandem C-H Functionalization/Cyclization

This strategy, reported by Yao et al. (2017), utilizes a palladium catalyst to achieve the synthesis of 2,3-disubstituted 5-hydroxybenzofuran derivatives from benzoquinones and terminal alkynes.[3][4] A key feature of this method is that the benzoquinone acts as both a reactant and an oxidant, and the reaction proceeds without the need for an external base, ligand, or oxidant.[3][4]

Advantages:

  • Good yields for a range of substrates.

  • Avoids the use of external oxidants and ligands.

  • Allows for the introduction of diverse substituents at the 2 and 3-positions of the benzofuran ring.

Disadvantages:

  • Formation of alkyne self-coupled byproducts can occur.

  • Requires a precious metal catalyst (palladium).

Experimental Protocol

A mixture of benzoquinone (0.5 mmol), terminal alkyne (1.5 mmol), and Pd(OAc)₂ (10 mol %) in DMSO (2 mL) is heated at 100 °C for 12 hours in a sealed tube. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel.

Reaction Pathway

Palladium_Catalyzed_Synthesis cluster_reactants Reactants cluster_reagents Catalyst & Conditions cluster_products Product Benzoquinone Benzoquinone CH_Activation Palladacycle Intermediate Benzoquinone->CH_Activation C-H Activation Reductive_Elimination Pd(0) Benzoquinone->Reductive_Elimination Oxidation TerminalAlkyne Terminal Alkyne Insertion Insertion Product TerminalAlkyne->Insertion PdOAc2 Pd(OAc)₂ PdOAc2->CH_Activation Solvent DMSO, 100°C Product 2,3-Disubstituted 5-Hydroxybenzofuran CH_Activation->Insertion Alkyne Insertion Cyclization Cyclized Pd-Intermediate Insertion->Cyclization Intramolecular Cyclization Cyclization->Reductive_Elimination Reductive Elimination Reductive_Elimination->Product

Caption: Palladium-catalyzed synthesis of 5-hydroxybenzofurans.

Scandium(III) Triflate-Catalyzed Michael Addition/Cyclization

This approach involves the condensation of 1,4-benzoquinones with ketones, catalyzed by the Lewis acid scandium(III) triflate (Sc(OTf)₃).[5] The use of triethyl orthoformate is reported to be beneficial as it facilitates the formation of a more nucleophilic vinyl ethyl ether from the ketone.[5]

Advantages:

  • Utilizes a relatively mild and efficient Lewis acid catalyst.

  • Employs readily available ketones as starting materials.

Disadvantages:

  • The mechanism is less detailed in the available sources.

General Experimental Protocol (Inferred)

A mixture of 1,4-benzoquinone, a ketone, and triethyl orthoformate in a suitable solvent is treated with a catalytic amount of Sc(OTf)₃. The reaction is stirred at an appropriate temperature until completion. The workup would likely involve quenching the reaction, extraction, and purification by column chromatography.

Proposed Reaction Pathway

Scandium_Catalyzed_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Product Benzoquinone 1,4-Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct Michael Addition Ketone Ketone Enol_Ether Vinyl Ethyl Ether Ketone->Enol_Ether Formation of Enol Ether ScOTf3 Sc(OTf)₃ ScOTf3->Michael_Adduct TEOF Triethyl orthoformate TEOF->Enol_Ether Product 5-Hydroxybenzofuran Enol_Ether->Michael_Adduct Cyclization Cyclized Intermediate Michael_Adduct->Cyclization Intramolecular Cyclization Cyclization->Product Aromatization

Caption: Sc(OTf)₃-catalyzed synthesis of 5-hydroxybenzofurans.

One-pot, Three-step Synthesis from 1,3-Diketones

A recent and practical method described by Dong et al. (2024) allows for the facile synthesis of 2,3-dialkyl-5-hydroxybenzofurans from readily available 2-monosubstituted 1,3-diketones and 1,4-benzoquinones.[6][7] This one-pot, three-step sequence is promoted by inexpensive reagents, potassium carbonate (K₂CO₃) and concentrated hydrochloric acid (HCl).[6]

Advantages:

  • Economical and uses readily available reagents.

  • One-pot procedure enhances operational simplicity.

  • Proceeds under mild conditions.

Disadvantages:

  • The full scope and limitations of this new method are still being explored.

  • Detailed quantitative data for a wide range of substrates is not yet available.

General Experimental Protocol (Inferred)

To a solution of a 2-monosubstituted 1,3-diketone and 1,4-benzoquinone in a suitable solvent, K₂CO₃ is added, and the mixture is stirred. Subsequently, concentrated HCl is added to promote cyclization and dehydration. The product is then isolated and purified.

Proposed Reaction Sequence

One_Pot_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Diketone 2-Monosubstituted 1,3-Diketone Michael_Addition Michael Addition Diketone->Michael_Addition Base-promoted Benzoquinone 1,4-Benzoquinone Benzoquinone->Michael_Addition K2CO3 K₂CO₃ K2CO3->Michael_Addition HCl conc. HCl Retro_Claisen Retro-Claisen HCl->Retro_Claisen Product 2,3-Dialkyl- 5-Hydroxybenzofuran Aromatization Aromatization Michael_Addition->Aromatization Aromatization Aromatization->Retro_Claisen Retro-Claisen/ Deacylation Hemiketalization Hemiketalization Retro_Claisen->Hemiketalization Hemiketalization Dehydration Dehydration Hemiketalization->Dehydration Dehydration Dehydration->Product

Caption: One-pot synthesis of 2,3-dialkyl-5-hydroxybenzofurans.

Conclusion

The synthesis of 5-hydroxybenzofurans can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The PIDA-mediated oxidative coupling offers high yields and a direct C-H functionalization approach. The palladium-catalyzed method provides a versatile route to 2,3-disubstituted derivatives without the need for external oxidants. The scandium-catalyzed reaction utilizes readily available ketones, while the one-pot, three-step synthesis stands out for its simplicity and use of inexpensive reagents. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, cost and availability of reagents, and the desired scale of the reaction. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their research and development goals.

References

A Comparative Analysis of the Biological Efficacy of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Analogs and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological efficacy of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is not available in the current scientific literature. This guide provides a comparative analysis based on the performance of structurally similar benzofuran derivatives to offer insights into its potential biological activities. The data for the benzofuran compounds presented herein is for these analogs and not for this compound itself.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, and antioxidant activities. This guide aims to provide a comparative overview of the potential biological efficacy of this compound by examining the performance of its structural analogs against standard therapeutic agents in key in vitro assays.

Antimicrobial Efficacy

The antimicrobial potential of benzofuran derivatives has been evaluated against a range of pathogenic bacteria. For the purpose of this comparison, the activity of a representative benzofuran derivative is compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 1: Antimicrobial Activity Comparison

Compound/DrugOrganismMIC (µg/mL)Reference
Benzofuran Derivative (Compound 1)Staphylococcus aureus12.5[1]
Escherichia coli25[1]
CiprofloxacinStaphylococcus aureus (MRSA)0.25 - 0.5[2][3]
Escherichia coli≤1 (Susceptible)[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. The benzofuran derivative shows moderate activity compared to the high potency of Ciprofloxacin.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values are determined using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The benzofuran derivative and the standard drug (Ciprofloxacin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Here, we compare the efficacy of representative benzofuran derivatives with the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the selective COX-2 inhibitor Celecoxib.

Table 2: Anti-inflammatory Activity Comparison

Compound/DrugAssayIC50Reference
Benzofuran Derivative (Compound 1)NO Inhibition in RAW 264.7 cells17.31 µM[1]
Benzofuran Derivative (Compound 3)NO Inhibition in RAW 264.7 cells16.5 µM[1]
IbuprofenCOX-1 Inhibition13 µM[2][5]
COX-2 Inhibition370 µM[6]
CelecoxibCOX-2 Inhibition0.04 µM (40 nM)[7]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The benzofuran derivatives show promising anti-inflammatory activity, being more potent than Ibuprofen in inhibiting inflammatory mediators in this specific assay, though less potent than the highly selective Celecoxib.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (benzofuran derivatives, Ibuprofen, Celecoxib) for 1-2 hours.

  • Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_expression iNOS Expression NF_kB->iNOS_expression iNOS iNOS Enzyme iNOS_expression->iNOS Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Inflammation Inflammation NO->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->iNOS Inhibition

Caption: Simplified LPS-induced Nitric Oxide Production Pathway.

Antioxidant Activity

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this purpose.

Table 3: Antioxidant Activity Comparison

Compound/DrugAssayIC50Reference
5-Hydroxybenzofuran-2-one derivativeDPPH ScavengingComparable to Trolox[8]
Ascorbic Acid (Vitamin C)DPPH Scavenging3.37 µg/mL[9][10]
DPPH Scavenging6.1 µg/mL[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Solutions: Various concentrations of the test compounds (benzofuran derivatives and Ascorbic Acid) are prepared in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]

antioxidant_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Test Compound Solutions start->prep_samples mix Mix DPPH and Test Compound prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate_ic50 Calculate % Scavenging and Determine IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is lacking, the data from structurally related benzofuran derivatives suggest that it may possess moderate antimicrobial, potent anti-inflammatory, and significant antioxidant properties. Compared to standard drugs, the benzofuran analogs demonstrate a promising profile, particularly in the context of anti-inflammatory activity. Further in vitro and in vivo studies on this compound are warranted to definitively establish its therapeutic potential and to provide a direct comparison with existing drugs. This guide serves as a preliminary framework for researchers interested in exploring the pharmacological landscape of this and similar benzofuran compounds.

References

A Comparative Guide to the Synthesis and Applications of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are core structures in many natural products and synthetic compounds that exhibit a wide range of biological activities, making them significant targets in pharmaceutical and medicinal chemistry research.[1] This guide provides a comparative analysis of the synthesis of this specific benzofuran derivative, its documented findings, and places it in the context of related compounds.

Synthesis and Comparative Yields

A practical and efficient method for synthesizing 5-hydroxybenzofurans, including the target compound, involves a one-pot tandem oxidative coupling and cyclization reaction. This approach is noted for its high yields and scalability compared to traditional methods.[2][3] The synthesis utilizes hydroquinone, a β-dicarbonyl compound, and an oxidant in the presence of a catalyst.[3]

The table below compares the synthesis of this compound with several analogs, where the methyl group at the 2-position is replaced with other substituents. The data is derived from a single study to ensure consistent reaction conditions for a fair comparison of yields.[2]

Compound ID2-Position SubstituentYield (%)Melting Point (°C)
3a (Target) -CH₃ 88% 136–137
3b-CH₂CH₂CH₃ (Propyl)65%105–106
3c-C₆H₅ (Phenyl)82%154–155
3h-C₆H₄OCH₃ (Methoxyphenyl)95%172–173
3j-C₆H₄Cl (Chlorophenyl)79%161–162
3k-C₆H₄CF₃ (Trifluoromethylphenyl)61%157–159

Experimental Protocol: Synthesis of this compound (3a) [2][3]

  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol) is prepared in chlorobenzene (5 mL).

  • The reaction mixture is stirred at 95 °C for 6 hours.

  • Upon completion, the reaction is quenched with water.

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under a vacuum.

  • The resulting crude product is purified by column chromatography on silica gel to yield the final product.

Synthesis_Workflow reagents Reactants: - Hydroquinone - Ethyl Acetoacetate - ZnI₂ (Catalyst) - PIDA (Oxidant) - Chlorobenzene (Solvent) reaction Reaction Conditions: Stir at 95°C for 6h reagents->reaction workup Workup: 1. Quench with Water 2. Separate Organic Phase 3. Dry & Concentrate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate purification->product

One-pot synthesis workflow for the target compound.

Performance and Biological Findings

This compound has demonstrated notable properties in specialized applications. It has been identified as a novel photocurrent sensitizer effective in the treatment of prostate cancer cells.[4] Furthermore, it is capable of inducing demethylation reactions with DNA glycosylases and polymerases.[4] In the field of materials science, its ability to generate charge carriers from visible light makes it useful in solar cell technology.[4]

The broader class of benzofuran derivatives is renowned for a wide spectrum of biological activities. A comparative summary of these activities provides a context for the potential applications of the target molecule.

Biological ActivityBenzofuran Derivative ClassKey Findings / ExamplesReference
Anticancer General BenzofuransNovel benzofuran hybrids show activity against human ovarian cancer cell lines (A2780).[1]
Anti-inflammatory Benzofuran-HybridsInhibition of inflammatory factors via NF-κB and MAPK signaling pathways.[5]
Antimicrobial Halogenated BenzofuransDerivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate show activity against Gram-positive cocci and yeasts.[6]
Antioxidant Naturally OccurringCompounds isolated from Dalbergia latifolia show moderate antioxidant activity in DPPH free radical scavenging tests.[1]
Photocurrent Sensitizer Target Compound Effective in the treatment of prostate cancer cells; Quantum efficiency > 0.5%.[4]

Signaling Pathway Analysis

The anti-inflammatory effects of many bioactive compounds, including benzofuran derivatives, are often investigated through their interaction with key cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation. The diagram below illustrates a simplified overview of these pathways, which are common targets for assessing the anti-inflammatory potential of benzofuran-based drug candidates.[5]

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines activates transcription IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Cytokines activates transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->MAPKKK Stimuli->IKK Benzofuran Benzofuran Derivatives Benzofuran->MAPKKK Benzofuran->IKK

Inflammatory signaling pathways often targeted by benzofurans.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this chemical is the GHS precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[1] Never discharge this chemical into drains or the environment.

  • Waste Identification and Classification:

    • Treat all unused or waste this compound as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a compatible, leak-proof container. As this is a non-halogenated organic compound, it should be segregated from halogenated solvent waste streams.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in a designated container.

  • Waste Container Management:

    • Compatibility: Use containers made of materials compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added.

    • Storage: Keep waste containers securely sealed at all times, except when adding waste. Store the containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and away from incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not transport hazardous waste yourself.

  • Disposal of Empty Containers:

    • For containers that held this compound, they must be decontaminated before being discarded as non-hazardous waste. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface the original label on the container and mark it as "Empty" or "Triple-Rinsed" before disposal or recycling according to your facility's procedures.

Quantitative Data and Regulatory Information

The following table summarizes key data related to the disposal of this compound. It is important to note that specific waste codes and disposal parameters should be confirmed with your local EHS office and the Safety Data Sheet (SDS) provided by the manufacturer.

ParameterValue / InformationSource / Comment
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[1]
EPA Hazardous Waste Code Not specifically listed. May be classified based on characteristics (Toxicity).Consultation with EHS is required for proper classification.
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.This is a common method for non-halogenated organic compounds.
Container Decontamination Triple-rinse with a suitable solvent.The rinsate must be collected as hazardous waste.

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert personnel in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Waste Ethyl 5-hydroxy-2-methyl- 1-benzofuran-3-carboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container Container Only identify Identify as Hazardous Waste segregate Segregate Waste identify->segregate ppe->identify solid_waste Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste Liquid Waste (Non-Halogenated Stream) segregate->liquid_waste Liquid container Use Labeled, Sealed, Compatible Container solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup storage->empty_container disposal Disposal by Licensed Hazardous Waste Facility ehs_pickup->disposal empty_container->identify No (Has Waste) triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate discard_container Deface Label & Discard as Non-Hazardous triple_rinse->discard_container collect_rinsate->container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。